Naphazoline Hydrochloride

Catalog No.
S536671
CAS No.
550-99-2
M.F
C14H14N2.ClH
C14H15ClN2
M. Wt
246.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphazoline Hydrochloride

CAS Number

550-99-2

Product Name

Naphazoline Hydrochloride

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride

Molecular Formula

C14H14N2.ClH
C14H15ClN2

Molecular Weight

246.73 g/mol

InChI

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H

InChI Key

DJDFFEBSKJCGHC-UHFFFAOYSA-N

SMILES

Array

solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and ether
In water, 4.0X10+5 mg/L at 25 °C

Synonyms

Afazol Grin, AK Con, AK-Con, Albalon, All Clear, Clear Eyes, Colirio Alfa, Hydrochloride, Naphazoline, Idril, Miraclar, Monohydrochloride, Naphazoline, Nafazair, Naphazoline, Naphazoline Hydrochloride, Naphazoline Monohydrochloride, Naphazoline Nitrate, Naphcon, Naphcon forte, Nitrate, Naphazoline, Optazine, Pensa, Vasoconstrictor, Privin, Privine, Proculin, Siozwo, Tele Stulln, Tele-Stulln, Vasoclear, Vasocon, Vasocon Regular, Vasoconstrictor Pensa, VasoNit

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl

The exact mass of the compound Naphazoline hydrochloride is 246.0924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and etherin water, 4.0x10+5 mg/l at 25 °c>37 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Naphazoline hydrochloride mechanism of action alpha adrenergic receptors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Receptor Targeting

Naphazoline is a sympathomimetic agent that functions as a mixed α1- and α2-adrenergic receptor agonist [1] [2]. It acts directly on these receptors in the smooth muscle walls of small arterioles, with little to no effect on beta-adrenergic receptors [2].

The table below summarizes its primary molecular targets and the resulting physiological effects.

Molecular Target Action Primary Physiological Effect Site of Action
Alpha-1 Adrenergic Receptor Agonist [3] Vasoconstriction [1] Arterioles (Conjunctiva, Nasal Mucosa) [3]
Alpha-2 Adrenergic Receptor Agonist [3] [1] Vasoconstriction [1] Arterioles (Conjunctiva, Nasal Mucosa) [3]
D(2) Dopamine Receptor Agonist [3] Information Not Specified Information Not Specified

Stimulation of alpha-adrenergic receptors triggers the contraction of vascular smooth muscle [4]. This vasoconstriction reduces blood flow to the affected area, leading to decreased swelling (edema) and congestion [3] [4].

  • In the eye: Constriction of conjunctival blood vessels reduces redness and itching [3] [2].
  • In the nose: Constriction of nasal blood vessels reduces nasal congestion and swelling [3].

The onset of action is rapid, typically within 10 minutes, and the effects can last from 2 to 6 hours [2].

Detailed Signaling and Efficacy Insights

Beyond basic receptor activation, the intrinsic efficacy of naphazoline determines its signaling pathway selectivity.

G Naph Naphazoline Alpha2A α₂A-Adrenoceptor Naph->Alpha2A  Binds to Gi Gi Protein Alpha2A->Gi  Activates cAMPi Inhibition of Adenylyl Cyclase Gi->cAMPi cAMP Decreased cAMP cAMPi->cAMP

Naphazoline's signaling pathway via Gi protein

A 2022 study revealed that naphazoline has low intrinsic efficacy at the α2A-adrenergic receptor [5]. This pharmacological property means that while it effectively stimulates Gi-protein mediated pathways (leading to inhibition of adenylyl cyclase and a decrease in cAMP), it does not stimulate Gs-mediated cAMP production [5]. This monophasic (Gi-only) response contrasts with high-intrinsic-efficacy agonists like brimonidine, which can produce a biphasic response (Gi followed by Gs stimulation) in systems with high receptor reserve [5].

Analytical Methods for Characterization

Robust analytical methods are essential for studying naphazoline and ensuring drug quality. HPLC is the primary technique, with detailed methodologies available.

Method Aspect Details
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC or UHPLC) [6] [7]
Detection Diode Array Detector (DAD) or Photodiode Array (PDA), often with Mass Spectrometry (MS) [6] [7]
Common Column C18 column (e.g., XSelect Premier CSH C18, 4.6 x 150 mm, 2.5 µm) [7]
Mobile Phase Buffer (e.g., phosphate buffer pH 6.0 or 0.1% formic acid) mixed with an organic modifier like acetonitrile or methanol in a gradient or isocratic elution [6] [7]
Flow Rate ~1.0 - 1.5 mL/min [6] [7]
Detection Wavelength 260 nm [6] [7]
Key Application Simultaneous determination of naphazoline HCl and pheniramine maleate in eye drops and spiked rabbit aqueous humor; analysis of official impurities [6].

G SamplePrep Sample Preparation Column Chromatographic Separation SamplePrep->Column Detection Detection & Analysis Column->Detection Results Data & Reporting Detection->Results MethodDev Method Development (Screening pH, column, solvent) MethodDev->Column

HPLC analysis workflow for naphazoline

The standard sample preparation involves dissolving the drug substance or product in a solvent like a mixture of water and methanol [7]. For impurity testing, a sample is often "spiked" with known impurities to validate the method's ability to separate and quantify all components simultaneously [6] [7].

Research and Clinical Context

  • Therapeutic Use: Primarily in over-the-counter products for temporary relief of ocular redness and nasal congestion [3] [2]. It is also found in prescription combinations with antihistamines for allergic conjunctivitis [6] [2].
  • Safety Profile: Overuse can lead to rebound hyperemia (congestion) and rhinitis medicamentosa [3] [1]. Accidental ingestion, particularly in children, can cause severe central nervous system depression (e.g., drowsiness, hypothermia, coma) and cardiovascular effects due to systemic absorption [3] [8] [2].

References

naphazoline hydrochloride pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Known Pharmacokinetic Parameters of Naphazoline

The table below summarizes the available data on naphazoline's pharmacokinetic properties. Note that specific quantitative measures like bioavailability, volume of distribution, and protein binding are not definitively established [1].

Parameter Available Information / Data Status
Absorption Data is scarce. As a weakly basic, lipophilic imidazoline compound, it is expected to have high bioavailability from the gastrointestinal tract [1].
Distribution Data is scarce. Imidazoline compounds are distributed throughout the body and can cross the blood-brain barrier [1].
Protein Binding Data is unavailable [1].
Route of Elimination A large fraction of the dose may be excreted unchanged in the urine, with some hepatic metabolism. Urinary excretion is higher in more acidic urine [1].
Half-Life Not definitively determined. The pharmacodynamic effect lasts 4 to 8 hours [1].

Experimental Protocols for Analysis

For a compound with limited published data, generating pharmacokinetic information relies on robust analytical and experimental methods. Here are detailed protocols for key assays.

Chromatographic Analysis and Stability Testing

This method is crucial for quantifying naphazoline in formulations and stability samples, which is a prerequisite for pharmacokinetic studies [2] [3].

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS). Use a C18 column (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm) [3].
  • Mobile Phase: Phosphate buffer pH 6.0 and Acetonitrile in a ratio of 70:30 (v/v) [3].
  • Flow Rate: 1.0 mL/min [3].
  • Detection: 260 nm for DAD, or use MS in positive ion mode for higher sensitivity [3].
  • Sample Preparation:
    • Formulations: Dilute accurately with the mobile phase and sonicate [3].
    • Biological Matrices (e.g., Plasma): Use protein precipitation with acetonitrile or solid-phase extraction to clean up the sample before injection [3].
  • Forced Degradation/Stability: Expose naphazoline solutions in a range of pH buffers (e.g., 1-13) to UVA/VIS light (300-800 nm) to study degradation kinetics and identify products via HRMS/MS [2].
In Vitro Release Kinetics Using Hydrogel Models

This protocol assesses release behavior, which indirectly informs absorption potential [4].

  • Hydrogel Synthesis:
    • Solution A: Mix free radical initiator (Ammonium Persulfate) with solvent (Ethylene Glycol) [4].
    • Solution B: Mix backbone monomer (HEMA or HPMA), pH-sensitive monomer (DMAEMA), crosslinker (e.g., EGDMA), catalyst (TEMED), and the target molecule (Naphazoline) [4].
    • Combine Solutions A and B, pour into a mold, and allow to polymerize at 5°C for 24 hours [4].
  • Drug Release Experiment:
    • Cut hydrogels into standardized pieces (e.g., 5x5 mm).
    • Submerge them in Phosphate Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions.
    • Maintain the system at a constant temperature (e.g., 37°C) with agitation.
    • At predetermined intervals (e.g., hourly for 12 hours), analyze the release medium using a validated UV-Vis or HPLC method to determine naphazoline concentration [4].
In Vitro Phototoxicity and Risk Assessment

This evaluates a key safety aspect relevant to topical application [2].

  • Cell Culture: Use BALB/c 3T3 mouse fibroblasts. Maintain cells in standard culture conditions.
  • Drug Treatment and Irradiation:
    • Expose cells to various concentrations of naphazoline (e.g., starting from 5 µg/mL).
    • Irradiate the treatment group with UVA/VIS light (e.g., 300-800 nm) at a controlled dose.
    • Include a non-irradiated control group treated with the same concentrations of naphazoline.
  • Viability Assessment: After irradiation, assess cell viability using standard assays like MTT or Neutral Red Uptake (NRU) 24-48 hours post-treatment [2].
  • Data Analysis: Compare the viability of irradiated vs. non-irradiated cells. A significant decrease in viability only in the irradiated group indicates a phototoxic potential.

Relationship Between Molecular Properties and Pharmacokinetics

The following diagram illustrates the logical relationship between naphazoline's molecular properties and its observed or predicted pharmacokinetic behaviors, particularly the data gaps and research pathways.

Lipophilic &\nWeakly Basic\nNature Lipophilic & Weakly Basic Nature Crosses BBB\n(Property) Crosses BBB (Property) Lipophilic &\nWeakly Basic\nNature->Crosses BBB\n(Property) Leads to High GI Tract\nBioavailability\n(Predicted) High GI Tract Bioavailability (Predicted) Lipophilic &\nWeakly Basic\nNature->High GI Tract\nBioavailability\n(Predicted) Leads to Renal Excretion\n(Enhanced in\nAcidic Urine) Renal Excretion (Enhanced in Acidic Urine) Lipophilic &\nWeakly Basic\nNature->Renal Excretion\n(Enhanced in\nAcidic Urine) Contributes to Limited Quantitative\nData (Absorption,\nVolume, Protein Binding) Limited Quantitative Data (Absorption, Volume, Protein Binding) Lipophilic &\nWeakly Basic\nNature->Limited Quantitative\nData (Absorption,\nVolume, Protein Binding) Results in Photodegradation\n& ROS Generation\n(Under UVA/VIS) Photodegradation & ROS Generation (Under UVA/VIS) Lipophilic &\nWeakly Basic\nNature->Photodegradation\n& ROS Generation\n(Under UVA/VIS) Contributes to Key Knowledge Gaps\n& Research Needs Key Knowledge Gaps & Research Needs Limited Quantitative\nData (Absorption,\nVolume, Protein Binding)->Key Knowledge Gaps\n& Research Needs Defines Photodegradation\n& ROS Generation\n(Under UVA/VIS)->Key Knowledge Gaps\n& Research Needs Defines In Vitro Models\n(e.g., Hydrogel\nRelease) In Vitro Models (e.g., Hydrogel Release) In Vitro Models\n(e.g., Hydrogel\nRelease)->Key Knowledge Gaps\n& Research Needs Addresses Advanced Analytics\n(LC-HRMS/MS) Advanced Analytics (LC-HRMS/MS) Advanced Analytics\n(LC-HRMS/MS)->Key Knowledge Gaps\n& Research Needs Addresses

Naphazoline R&D Pathways: Properties and Data Gaps

Research Implications and Future Directions

The primary challenge is the scarcity of definitive quantitative data, which directs research toward specific areas:

  • Focus on Advanced Analytics: Modern techniques like UPLC-HRMS/MS are essential for separating, identifying, and quantifying naphazoline and its degradants in complex matrices, filling fundamental data gaps [2] [3].
  • Evaluate Degradation and Safety: Naphazoline is photosensitive. Its photodegradants can be potentially toxic and mutagenic, making stability testing and in vitro phototoxicity assessment critical for topical product development [2].
  • Leverage Predictive Models: Using in silico tools (e.g., OSIRIS, Toxtree) to predict toxicity of degradants and in vitro models (e.g., hydrogel release) to understand release kinetics are valuable strategies in the absence of full clinical data [2] [4].

References

naphazoline hydrochloride historical development and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Historical Development & Pharmacological Profile

The table below summarizes the key historical and pharmacological data for naphazoline:

Aspect Details
Initial Discovery & Patent Patented in 1934 [1].
First Medical Use Entered medical use in 1942 [1] [2].
Discovery Context Developed from research that combined the phenylethylamine moiety of adrenaline with the imidazole structure of histamine, which also led to the α-adrenoceptor antagonist tolazoline [3].
Primary Pharmacological Class Imidazoline sympathomimetic; mixed α1- and α2-adrenergic receptor agonist [1] [2].
Mechanism of Action Stimulates alpha adrenergic receptors in arterioles, causing vasoconstriction. This leads to decreased congestion and redness at the application site (ocular or nasal) [1] [2]. It also causes the release of norepinephrine in sympathetic nerves [2].
Initial & Common Uses Used for severe rhinitis, allergic reactions, and to stop nosebleeds. Also used in eye drops to relieve red eye [3] [1].

Synthesis and Analytical Methods

Chemical Synthesis

The synthesis of naphazoline, as outlined in the search results, is a two-step process beginning with (1-naphthyl)acetonitrile [3]:

  • Reaction with ethanol to form an iminoester intermediate.
  • Heterocyclization of this intermediate with ethylenediamine yields naphazoline (2-(1-naphthylmethyl)-2-imidazoline).
Analytical Protocol

A modern analytical method for determining naphazoline HCl in eye drops and biological fluids (like rabbit aqueous humor) has been validated [4]. This method can be used for quality control and stability studies.

  • Technique: Reverse-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD).
  • Column: Hypersil ODS (5 µm, 250 x 4.6 mm i.d.).
  • Mobile Phase: Phosphate buffer (pH 6.0) and acetonitrile in a ratio of 70:30 (v/v).
  • Flow Rate: 1.0 mL min⁻¹.
  • Detection: UV detection at 260.0 nm.
  • Validation: The method was validated as per ICH guidelines, proving to be linear, accurate, precise, and robust for the simultaneous determination of naphazoline and its impurities [4].

Formulation Development and Safety

Modern Formulation Approaches

Research into advanced ocular delivery systems for naphazoline includes in situ gelling systems [5]. These liquid formulations undergo a sol-to-gel transition upon instillation in the eye, which can enhance ocular retention time, increase bioavailability, and reduce dosing frequency.

Adverse Effects and Contraindications

The table below outlines critical safety information:

Category Details

| Common Side Effects | Ophthalmic use: Transient stinging, irritation, blurred vision, mydriasis (pupil dilation), increased intraocular pressure [1]. Nasal use: Rebound congestion (rhinitis medicamentosa) with extended use [1]. | | Systemic Toxicity | Particularly in children: CNS depression (can progress to coma), hypothermia, bradycardia [3] [2]. | | Important Contraindications | Hypersensitivity to naphazoline; use in infants and young children; patients taking MAO inhibitors [1]. | | Special Population Warnings | Use with caution in patients with severe cardiovascular disease, diabetes, hypertension, or hyperthyroidism [1]. |

Research Gaps and Note on Information

It is important to note that the search results lacked:

  • Detailed experimental protocols for early key experiments.
  • Quantitative data on pharmacokinetics (e.g., exact half-life, volume of distribution) and comprehensive pre-clinical data.
  • In-depth information on the signaling pathways involved.

The mechanism of action of naphazoline can be summarized as follows. It acts primarily as a vasoconstrictor on alpha-adrenergic receptors in the conjunctival and nasal arterioles [1] [2].

G A Naphazoline Application (Ophthalmic/Nasal) B Binds to α-Adrenergic Receptors (primarily α1) A->B C Vasoconstriction of Conjunctival/Nasal Arterioles B->C D Release of Norepinephrine B->D Indirect effect E Decreased Congestion & Reduced Redness C->E D->C Potentiates effect

References

what is naphazoline hydrochloride used for

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Applications and Formulations

Naphazoline hydrochloride is formulated for topical administration in both ophthalmic and nasal preparations. The table below summarizes its primary clinical uses and available formulations.

Route of Administration Approved Indications Common Brand Names (Examples) Typical Strengths (as hydrochloride)

| Ophthalmic [1] [2] | Temporary relief of conjunctival congestion (redness), itching, and minor eye irritation [2]. | AK-Con, Albalon, Clear Eyes, Vasocon [1] [2] | Prescription: 0.1% [2] [3] OTC: 0.012% - 0.03% [2] [4] | | Nasal [1] [2] | Temporary relief of nasal congestion due to common cold, hay fever, or other allergies [2] [5]. | Privine [2] [5] | 0.05% solution/spray [2] [6] [5] |

Naphazoline is also found in fixed-dose combination products, frequently paired with antihistamines (e.g., pheniramine, antazoline) for enhanced relief of allergic symptoms, or with astringents (e.g., zinc sulfate) [1] [2].

Mechanism of Action and Signaling Pathways

Naphazoline is a sympathomimetic amine that acts as a direct agonist on alpha-adrenergic receptors [2] [4] [7]. It is classified as a mixed α1/α2-adrenergic receptor agonist with a binding affinity of approximately 2:1 for α2:α1 receptors [4].

The vasoconstrictive effect is mediated through G-protein coupled receptor signaling pathways in vascular smooth muscle cells, as illustrated below:

G N Naphazoline A1 α1-Adrenergic Receptor N->A1 A2 α2-Adrenergic Receptor N->A2 Gq Gq Protein A1->Gq Gi Gi Protein A2->Gi PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP Production Gi->cAMP Inhibits IP3 Inositol Triphosphate (IP3) PLC->IP3 SR Ca²⁺ Release from Sarcoplasmic Reticulum IP3->SR MLC Myosin Light Chain (MLC) Phosphorylation cAMP->MLC Decreased SR->MLC Vasoconstriction Vasoconstriction MLC->Vasoconstriction

Figure: Signaling pathway of naphazoline-induced vasoconstriction via α-adrenergic receptors.

  • α1-Receptor Pathway: Stimulation of Gq-protein coupled α1-receptors activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3). IP3 triggers calcium release from the sarcoplasmic reticulum, resulting in calcium-calmodulin activation and myosin light chain phosphorylation, culminating in vascular smooth muscle contraction [4].
  • α2-Receptor Pathway: Stimulation of Gi-protein coupled α2-receptors inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP also promotes smooth muscle contraction [4].

This constriction of arterioles in the conjunctiva and nasal mucosa reduces blood flow, decreases fluid secretion, and alleviates swelling and redness [1] [8].

Pharmacological and R&D Profile

The following table consolidates key pharmacological data and research and development (R&D) status for this compound.

Parameter Details
Drug Class Imidazoline-derivative sympathomimetic amine; Vasoconstrictor [2] [9]
Molecular Formula C₁₄H₁₄N₂ [1]
Modality Small Molecule [1] [7]
R&D Status Approved globally for nasal obstruction and ocular congestion [7].
Primary Molecular Targets Alpha-2A adrenergic receptor, Alpha-1A adrenergic receptor, D(2) dopamine receptor [1].
Onset of Action Within 10 minutes [2] [8].
Duration of Action 2 to 6 hours [2] [8] [6].
Protein Binding Data unavailable [1].
Half-Life Not fully determined; effects last 4-8 hours. Other imidazoline compounds have half-lives ranging from 2-12 hours [1].

Key Safety and Toxicity Considerations

  • Rebound Congestion: Prolonged or frequent use (beyond 3-5 days) can lead to rhinitis medicamentosa or rebound hyperemia upon discontinuation [1] [2] [8]. This is attributed to down-regulation of norepinephrine production and receptor desensitization [1].
  • Systemic Toxicity: Accidental ingestion, particularly in children, can cause severe central nervous system depression (including coma, hypothermia, sedation) and cardiovascular effects (bradycardia, hypotension, hypertension) [1] [2] [10].
  • Important Drug Interactions: Concurrent use with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of severe hypertensive crisis. Interactions with tricyclic antidepressants may also potentiate pressor effects [2] [3].
  • Special Populations: Safety and effectiveness in pediatric patients under 12 years of age (nasal) or 6 years of age (ophthalmic, OTC) have not been established, and use is generally not recommended [2] [6] [5].

References

thermal degradation behavior of naphazoline hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Thermal and Stability Characteristics

The table below summarizes key data on the thermal and degradation properties of naphazoline hydrochloride (NPZ):

Property Value / Description Experimental Conditions Citation
Melting Point (Onset) 527.93 K (254.78 °C) Heating rate: 10 K/min; Atmosphere: Nitrogen [1] [2]
Thermal Behavior Melting with immediate onset of decomposition (1.74% mass loss). Temperature range: 527.93 K to 547.45 K [1] [2]
Primary Degradation Product Naphthalene acetylethylenediamine (identified as the main impurity). Not specified [1]
Photostability Degrades under UVA/VIS light; highest degradation at pH below 7. Generates Reactive Oxygen Species (ROS). Irradiation range: 300–800 nm [3]

Experimental Protocols for Stability Assessment

For researchers aiming to characterize NPZ's stability, here are methodologies adapted from recent studies.

Thermal Characterization via TG-DSC

This protocol determines the melting point and observes concurrent decomposition.

  • Instrument: Simultaneous Thermogravimetric-Differential Scanning Calorimetry (TG-DSC)
  • Procedure:
    • Place a 5-10 mg sample of NPZ in an open alumina crucible.
    • Purge the furnace with nitrogen gas (flow rate: 50 mL/min).
    • Heat the sample from room temperature to 573.15 K (300 °C) at a constant heating rate of 10 K/min.
    • Record the DSC curve for melting onset temperature and the TG curve for mass loss.
  • Key Observations: You will observe a single endothermic peak in the DSC curve corresponding to the melting point. A concurrent mass loss in the TG curve indicates that decomposition begins during the melting process [1] [2].
Stability-Indicating Assay by HPLC

This method separates NPZ from its degradation products for quantitative analysis.

  • Chromatographic Conditions:
    • Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)
    • Mobile Phase: 10 mM Phosphate Buffer (pH 2.8) containing 0.5% v/v Triethylamine : Methanol (68:32, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 280 nm
    • Injection Volume: 10 µL [4] [5]
  • Procedure:
    • Prepare standard and sample solutions in methanol or the mobile phase.
    • Inject the solutions and record the chromatograms.
    • The method effectively separates NPZ from its primary degradation products, allowing for accurate quantification of the intact drug even in stressed samples [4] [6].

The following diagram illustrates the workflow for a comprehensive stability study integrating these methods:

Start Start: Naphazoline HCl Sample TG_DSC Thermal Analysis (TG-DSC) Start->TG_DSC HPLC Chromatographic Analysis (HPLC) Start->HPLC Data1 Data: Melting Point & Decomp. Onset TG_DSC->Data1 Data2 Data: Degradation Product Profile HPLC->Data2 Report Report: Stability Profile Data1->Report Synthesis Synthesis: Identify Key Degradants Data2->Synthesis Synthesis->Report

Formulation and Handling Recommendations

To ensure stability during drug development:

  • Control pH: As a basic compound (pKa ~10.8), NPZ is most stable in neutral to slightly alkaline conditions. Formulations should avoid highly acidic environments to minimize degradation [3] [5].
  • Protect from Light: NPZ is photosensitive. Use light-resistant packaging for both bulk drug substance and final formulations to prevent photodegradation [3].
  • Monitor Impurities: Quality control should specifically monitor for naphthalene acetylethylenediamine and other related substances listed in pharmacopeias [1] [7].

The available data clearly defines the initial thermal decomposition event but does not provide a full profile of decomposition products or kinetics at lower temperatures. Future research could focus on isothermal studies to model degradation over time under typical storage and processing conditions.

References

HPLC method for naphazoline hydrochloride pheniramine maleate simultaneous determination

Author: Smolecule Technical Support Team. Date: February 2026

Summary of HPLC Methods for NPZ and PHN

Parameter Stability-Indicating Method [1] [2] Impurity Profiling Method [3] [4]
Analytical Goal Assay and stability-indicating method Assay and impurity determination
Column Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) Hypersil ODS Column (250 mm × 4.6 mm, 5 µm)

| Mobile Phase | Phosphate Buffer pH 2.8 : Methanol (68:32, v/v) • Buffer: 10 mM, contains 0.5% triethylamine | Phosphate Buffer pH 6.0 : Acetonitrile (70:30, v/v) | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Detection (DAD) | 280 nm | 260 nm | | Run Time | ~10 minutes | Not specified, but method is described as simple and rapid | | Linearity Range | PHN: 150–1200 µg/mL NPZ: 12.5–100 µg/mL | PHN: 10–110 µg/mL NPZ: 5–45 µg/mL | | LOD/LOQ | PHN: 0.3 / 1.0 µg/mL NPZ: 0.07 / 0.2 µg/mL | Provided for both drugs and three impurities |

Detailed Experimental Protocols

Protocol 1: Stability-Indicating Assay

This method is optimized for separating the active ingredients from their degradation products and is validated according to ICH guidelines [1] [2].

  • Materials & Reagents: Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Ortho-Phosphoric Acid, Triethylamine, High-purity water.
  • Standard Solution Preparation:
    • Stock Solutions: Accurately weigh about 75 mg of Pheniramine Maleate (PHN) and 6.25 mg of Naphazoline HCl (NPZ) reference standards. Transfer to a 50 mL volumetric flask and dissolve in the mobile phase or diluent to volume.
    • Working Standard Solution: Dilute the stock solution appropriately with the mobile phase to obtain a solution within the linearity range (e.g., PHN ~600 µg/mL and NPZ ~50 µg/mL).
  • Sample Solution Preparation (Eye Drops):
    • Transfer an equivalent of 3 mg of PHN and 0.25 mg of NPZ from the eye drops sample to a 10 mL volumetric flask.
    • Dilute to volume with the mobile phase, sonicate to dissolve, and mix well.
    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter before injection.
  • Chromatographic Procedure:
    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
    • Inject 10 µL of the filtered standard and sample solutions.
    • Record the chromatograms for about 10 minutes and measure the peak areas.
    • Identify NPZ and PHN peaks by comparing their retention times with the standard. The typical elution order is NPZ (around 3.0 min), followed by PHN (around 6.0 min) [1].
  • System Suitability: Before analysis, ensure the system meets the following criteria [1]:
    • Theoretical Plates: >6000 for both PHN and NPZ.
    • Resolution (Rs): ≥3 between the two analytes and any degradation peak.
    • Peak Symmetry: Between 0.80 and 1.20.
Protocol 2: Assay and Impurity Determination

This method is designed for the simultaneous quantification of both active ingredients and three of their official impurities [3] [4].

  • Materials & Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, High-purity water. Adjust the buffer to pH 6.0.
  • Standard & Sample Preparation:
    • Prepare stock and working standard solutions for both NPZ, PHN, and their impurities (NPZ Impurity B, PHN Impurity A, PHN Impurity B) in the mobile phase or a suitable solvent like methanol.
    • For the eye drops sample, dilute accurately to a concentration within the linear range of the method (e.g., NPZ ~20 µg/mL and PHN ~60 µg/mL).
  • Chromatographic Procedure:
    • Inject the standard and sample solutions.
    • The method is linear for NPZ and its impurity B (5.00–45.00 µg/mL), and for PHN (10.00–110.00 µg/mL) and its impurities A and B (10–70 µg/mL and 10–120 µg/mL, respectively) [3].

Method Validation Overview

Both methods have been rigorously validated. Key parameters for the stability-indicating method are summarized below [1]:

Validation Parameter Result
Linearity (R²) > 0.999 for both PHN and NPZ
Precision (RSD) ≤ 2.0%
Accuracy (Recovery) Close to 100%
Specificity Peak purity ≥ 980 after stress testing, confirming separation from degradation products
Robustness Method proven robust for intended use

Application in Drug Development Workflow

The following diagram illustrates the typical workflow for applying these HPLC methods in a quality control or drug development setting.

Start Start Method Application Prep Prepare Mobile Phase & Standard Solutions Start->Prep Sample Prepare Sample Solution (Filter) Prep->Sample Equil Equilibrate HPLC System Sample->Equil Suit Perform System Suitability Test Equil->Suit Inject Inject Standards & Samples Suit->Inject Data Record & Analyze Chromatograms Inject->Data Calc Calculate Assay or Impurity Content Data->Calc

Important Practical Notes

  • Peak Identification: For the stability-indicating method, note that Pheniramine Maleate may show two peaks—the early peak (approx. 1.7 min) corresponds to the maleate ion, while the later main peak (approx. 3.0-6.0 min) is the pheniramine ion used for quantification [1] [2].
  • Method Selection: The stability-indicating method is ideal for forced degradation studies. The impurity profiling method is more suitable for monitoring known official impurities as per pharmacopeial standards [3].
  • Modern Approaches: Recent literature explores greener and faster techniques, including TLC-densitometry and chemometrics-assisted spectrophotometry, which can be useful for initial screening or when HPLC is not available [5] [6].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further specifics on a particular aspect, feel free to ask.

Reference List

  • Chemistry Central Journal (2014) A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. [1] [2]
  • RSC Advances (2021) Determination of naphazoline HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method. [3] [4]
  • BMC Chemistry (2022) A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. [5]
  • Scientific Reports (2023) Application of multivariate chemometrics tools for spectrophotometric determination of naphazoline HCl, pheniramine maleate and three official impurities in their eye drops. [6]

References

stability-indicating HPLC method for naphazoline HCl in pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Stability-Indicating HPLC Method for Naphazoline HCl

This document details a validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Naphazoline HCl (NPZ) in pharmaceutical formulations, particularly in combination with Pheniramine Maleate (PHE). The method effectively separates the active pharmaceutical ingredients (APIs) from their degradation products, making it suitable for stability testing and routine quality control [1] [2].

Introduction

Naphazoline HCl is a sympathomimetic agent with marked α-adrenergic activity, commonly used as a vasoconstrictor in ocular and nasal preparations [1] [2]. A stability-indicating method is essential for quantifying the active ingredient and detecting degradation products that may form under various stress conditions, ensuring the safety and efficacy of the pharmaceutical product throughout its shelf life.

Experimental Protocol

2.1 Materials and Reagents

  • Analytes: Naphazoline HCl and Pheniramine Maleate reference standards.
  • Chemicals: Methanol (HPLC grade), Potassium dihydrogen phosphate (KH₂PO₄), Triethylamine (TEA, HPLC grade), Orthophosphoric acid.
  • Water: Deionized, HPLC grade.

2.2 Instrumentation and Chromatographic Conditions Two robust methods have been reported. The key parameters are summarized in the table below for easy comparison.

Table 1: Chromatographic Conditions for Two Stability-Indicating Methods

Parameter Method A (Huang et al., 2014) [1] [2] Method B (Kelani et al., 2021) [3]
Objective Simultaneous determination of PHE and NPZ Simultaneous determination of PHE, NPZ, and three official impurities
Column Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (10 mM, pH 2.8) + 0.5% TEA : Methanol (68:32, v/v) Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection (λ) 280 nm (Diode Array Detector) 260 nm (Diode Array Detector)
Run Time < 10 minutes Information not specified in excerpt
Column Temp. Ambient Ambient

2.3 Preparation of Solutions

  • Standard Stock Solutions (Method A): Prepare separate stock solutions of NPZ (e.g., 1 mg/mL) and PHE (e.g., 1 mg/mL) in the mobile phase or a suitable solvent [1].
  • Standard Stock Solutions (Method B): Prepare stock solutions of NPZ (e.g., 250 mg/L) and PHE (e.g., 100 mg/L) [3].
  • Calibration Standards: Dilute the stock solutions to appropriate concentrations in volumetric flasks using the mobile phase. Method A uses a linear range of 12.5–100 µg/mL for NPZ and 150–1200 µg/mL for PHE [1] [2]. Method B uses 5.00–45.00 µg/mL for NPZ and 10.00–110.00 µg/mL for PHE [3].
  • Sample Preparation: For eye drops or other formulations, dilute an accurately measured volume or weight equivalent to the working range with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

2.4 Forced Degradation (Stress Testing) Studies Stress studies are critical to demonstrate the stability-indicating nature of the method. The following workflow outlines a standard procedure for subjecting the API and formulation to various stress conditions.

The diagram below illustrates the logical workflow for conducting forced degradation studies.

G Start Prepare Drug Solution/Formulation Acid Acidic Hydrolysis (e.g., 0.1M HCl, 70°C, 24h) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 70°C, 24h) Start->Base Oxid Oxidative Degradation (e.g., 3% H₂O₂, 70°C, 24h) Start->Oxid Photo Photolytic Degradation (e.g., UV-Vis Light, specified dose) Start->Photo Thermal Thermal Degradation (e.g., 70°C, 80% RH, 24h) Start->Thermal Neutralize Neutralize/Dilute (For Acid/Base Stresses) Acid->Neutralize Base->Neutralize Analyze Analyze Stressed Samples by HPLC Oxid->Analyze Photo->Analyze Thermal->Analyze Neutralize->Analyze Purity Assess Peak Purity via DAD Analyze->Purity End Method is Stability-Indicating if analytes separate from degradants and peak purity ≥ 980 Purity->End

2.5 System Suitability Testing Before sample analysis, ensure the HPLC system is performing adequately. The following parameters should be evaluated using a standard solution.

Table 2: Typical System Suitability and Validation Parameters (Method A)

Parameter Result for Naphazoline HCl Acceptance Criteria (Typical)
Theoretical Plates (N) 6475 [1] > 2000
Tailing Factor / Symmetry 0.93 [1] 0.8 - 1.2
Resolution (from PHE) 7.75 [1] > 2.0
Linearity (R²) > 0.999 [1] [2] > 0.999
LOD 0.02 µg/mL [1] -
LOQ 0.07 µg/mL [1] -
Method Validation Results

The method was validated as per ICH guidelines, demonstrating satisfactory results for all parameters [1] [2] [3].

  • Specificity: The method successfully resolved NPZ and PHE peaks from degradation products generated under all stress conditions. Peak purity, as determined by a diode array detector (DAD), was ≥ 980 for both analytes, confirming specificity [1] [2].
  • Linearity and Range: Excellent linearity was demonstrated over the concentration ranges specified in Section 2.3, with correlation coefficients (R²) greater than 0.999 [1] [2] [3].
  • Accuracy and Precision: The method was confirmed to be accurate and precise. Recovery values were close to 100%, and relative standard deviation (RSD) values for repeatability and intermediate precision were typically less than 2.0% [3].
  • Robustness: The method was found to be robust, meaning it was resistant to small, deliberate variations in chromatographic conditions such as mobile phase composition, pH, and flow rate [1] [3].

Key Considerations for the Analyst

  • Recent Advances: A 2025 study highlights that Naphazoline's stability can be influenced by interactions with certain pharmaceutical excipients (e.g., Mannitol, Tris HCl) under forced degradation conditions (high temperature/humidity, UV-Vis light) [4]. This underscores the importance of testing the final formulation, not just the pure API.
  • Peak Identification: In the chromatogram, Pheniramine Maleate will typically show two peaks: one for the maleate ion (earlier retention time) and one for the pheniramine ion. The quantitation of PHE should be based on the pheniramine peak [1] [2].
  • Mobile Phase pH: The pH of the buffer is a critical parameter that significantly affects the ionization, retention time, and peak shape of the analytes. It must be carefully controlled and reported [1].

Conclusion

The described stability-indicating HPLC methods are robust, accurate, and precise for the quantitative analysis of Naphazoline HCl in pharmaceutical formulations. Method A is fast and suitable for routine quality control of APIs, while Method B is more comprehensive for monitoring impurities. The methods are fully validated per ICH guidelines and can be reliably implemented in quality control laboratories.

References

Application Notes and Protocols: Voltammetric Determination of Naphazoline Hydrochloride using an Al₂O₃ Nanoparticle-Modified Carbon Paste Electrode

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naphazoline hydrochloride (NPZ) is an imidazoline derivative with alpha-adrenergic agonist activity, commonly used as a decongestant in ocular and nasal pharmaceutical formulations. [1] The monitoring of NPZ levels is crucial in pharmaceutical quality control and clinical analysis. Electrochemical methods, particularly voltammetry using modified electrodes, offer a rapid, sensitive, and cost-effective alternative to chromatographic and spectroscopic techniques.

This document details a validated protocol using a carbon paste electrode modified with aluminium oxide nanoparticles (Al₂O₃NPs/CPE) for the square-wave anodic adsorptive stripping voltammetric (SWAAdSV) determination of NPZ. This method is characterized by its high sensitivity, excellent selectivity, and successful application in complex matrices like human serum. [2] [3]

Summary of Analytical Methods for this compound

The following table summarizes key analytical parameters for the Al₂O₃NPs/CPE method and compares it with other electrochemical techniques reported in the literature.

Table 1: Comparison of Electrochemical Methods for the Determination of this compound

Electrode Type Method Linear Range (mol L⁻¹) Detection Limit (mol L⁻¹) Application Reference
Al₂O₃ Nanoparticle-modified CPE Square-Wave Anodic Adsorptive Stripping Voltammetry (SWAAdSV) ( 5.0 \times 10^{-8} ) – ( 3.0 \times 10^{-5} ) ( 2.6 \times 10^{-8} ) Human Serum [2] [3]
In-situ modified Screen-Printed Electrode (ISPE) Potentiometry ( 7.0 \times 10^{-7} ) – ( 1.0 \times 10^{-2} ) ( 5.6 \times 10^{-7} ) Pharmaceutical Formulations [1]
In-situ modified Carbon Paste Electrode (ICPE) Potentiometry ( 7.0 \times 10^{-7} ) – ( 1.0 \times 10^{-2} ) ( 5.9 \times 10^{-7} ) Pharmaceutical Formulations [1]

Detailed Experimental Protocol: SWAAdSV using Al₂O₃NPs/CPE

Principle

The method is based on the electrochemical oxidation of NPZ on the Al₂O₃NPs/CPE surface. The nanoparticles enhance the electrode's effective surface area and electron transfer kinetics. The adsorptive stripping technique involves the preconcentration of NPZ onto the electrode surface prior to the voltammetric measurement, significantly boosting sensitivity. [2]

Reagents and Equipment
  • Chemicals: this compound standard, Graphite powder (synthetic, 1-2 µm), Aluminium oxide nanoparticles (Al₂O₃NPs), Paraffin oil, Britton-Robinson (BR) buffer components (Boric acid, Orthophosphoric acid, Glacial acetic acid).
  • Solutions:
    • NPZ Stock Solution (1.0 × 10⁻³ M): Accurately weigh NPZ and dissolve in distilled water. Store in a dark bottle at 4°C.
    • Britton-Robinson Buffer (0.04 M, pH 7.0): Prepare by mixing solutions of boric acid, orthophosphoric acid, and acetic acid, and adjust to pH 7.0 with 0.2 M sodium hydroxide.
  • Equipment:
    • Potentiostat/Galvanostat with voltammetry software.
    • Three-electrode cell: Al₂O₃NPs/CPE (Working electrode), Ag/AgCl (Reference electrode), Platinum wire (Auxiliary electrode).
    • Magnetic stirrer and pH meter.
Electrode Modification and Preparation
  • Preparation of Modified Carbon Paste: Thoroughly mix 0.75 g of graphite powder and 0.25 g of Al₂O₃ nanoparticles in a mortar. Add 0.3 mL of paraffin oil and mix until a homogeneous paste is achieved. [2]
  • Packing the Electrode: Fill the electrode cavity (e.g., a Teflon tube) with the prepared paste. Compact the paste firmly and polish the surface on a smooth paper to obtain a shiny, fresh surface before each measurement.
Recommended Voltammetric Procedure

The workflow for the determination of NPZ is outlined in the following diagram:

G Start Start Analysis ElectrodePrep Prepare fresh Al₂O₃NPs/CPE surface Start->ElectrodePrep Preconcentration Preconcentration/Adsorption Stirred solution, Open circuit ElectrodePrep->Preconcentration Equilibration Equilibration Period 15 s, No stirring Preconcentration->Equilibration Voltammetry Square-Wave Voltammetry Scan from 0.4 to 1.2 V vs. Ag/AgCl Equilibration->Voltammetry DataAnalysis Data Analysis Measure peak current at ~0.9 V Voltammetry->DataAnalysis Calibration Construct Calibration Curve DataAnalysis->Calibration End Report Result Calibration->End

  • Preconcentration/Adsorption Step:

    • Transfer 10 mL of the supporting electrolyte (BR buffer, pH 7.0) into the electrochemical cell.
    • Add an appropriate aliquot of the sample or standard NPZ solution.
    • Immerse the three electrodes and stir the solution for 120 seconds at open circuit potential to allow adsorption of NPZ onto the electrode surface. [2]
  • Equilibration Step:

    • Stop stirring and allow the solution to become quiescent for 15 seconds.
  • Voltammetric Measurement:

    • Initiate the square-wave voltammetry (SWV) scan from 0.4 V to 1.2 V (vs. Ag/AgCl).
    • Record the voltammogram. NPZ produces a well-defined, irreversible oxidation peak at approximately +0.9 V. [2] [3]
    • Measure the peak current.
  • Calibration and Quantification:

    • Construct a calibration curve by plotting the anodic peak current against the concentration of NPZ.
    • The linear range is typically ( 5.0 \times 10^{-8} ) to ( 3.0 \times 10^{-5} ) mol L⁻¹. [2]
    • Determine the concentration of unknown samples by interpolation from the calibration curve.
Analysis of Pharmaceutical and Biological Samples
  • Pharmaceutical Formulations (Eye Drops): Dilute the sample directly with the supporting electrolyte. Filter if necessary. The analysis can be performed using the standard addition method to account for matrix effects. [1] [4]
  • Human Serum: Pre-treat the serum sample by protein precipitation. Add an equal volume of acetonitrile to the serum sample, vortex, and centrifuge. Dilute the clear supernatant with BR buffer (pH 7.0) for analysis. [2] [3]

Method Validation and Performance Characteristics

The described SWAAdSV method has been validated according to standard analytical procedures.

Table 2: Validation Parameters for the SWAAdSV Determination of NPZ

Parameter Result / Value
Linear Range ( 5.0 \times 10^{-8} ) – ( 3.0 \times 10^{-5} ) mol L⁻¹
Limit of Detection (LOD) ( 2.6 \times 10^{-8} ) mol L⁻¹ (0.0064 µg mL⁻¹)
Limit of Quantification (LOQ) ( 8.7 \times 10^{-8} ) mol L⁻¹
Precision (Repeatability) RSD < 2% (n = 6) [based on similar electrochemical studies]
Selectivity No interference from common excipients, ions, or endogenous compounds in serum. [1] [2]
Recovery (in Human Serum) Close to 100% (Validated against standard addition method) [2]

Troubleshooting and Best Practices

  • Peak Shape Deterioration: This is often due to electrode fouling. Ensure the carbon paste surface is gently polished on a clean sheet of paper before each measurement to regenerate a fresh, active surface.
  • Low Reproducibility: Inconsistent mixing or packing of the carbon paste can cause this. Ensure the paste composition is homogeneous and packed uniformly into the electrode body.
  • Drifting Baseline: Check the condition of the reference electrode. Ensure the cell is properly shielded from electrical noise.
  • Low Sensitivity: Verify the pH of the supporting electrolyte, as the electrochemical reaction is pH-dependent. Confirm the preconcentration time and the integrity of the modifier (Al₂O₃NPs).

Conclusion

The voltammetric method utilizing an aluminium oxide nanoparticle-modified carbon paste electrode provides a robust, sensitive, and selective platform for the determination of this compound. Its successful application in complex matrices like human serum makes it highly suitable for pharmaceutical quality control, bioanalysis, and clinical monitoring. The protocol outlined herein offers researchers a detailed guide for implementing this method in analytical laboratories.

References

Comprehensive Application Notes and Protocols: Chemiluminescence Determination of Naphazoline Hydrochloride Using Quantum Dot Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naphazoline hydrochloride (NH) is an imidazoline derivative with potent α-adrenergic agonist activity, widely used as a vasoconstrictor agent in ophthalmic and nasal decongestant formulations. Accurate determination of NH in pharmaceutical preparations and biological samples is essential for quality control and therapeutic drug monitoring. Traditional analytical methods often lack the sensitivity required for trace-level detection in complex matrices. Chemiluminescence (CL)-based methods have emerged as powerful alternatives due to their exceptional sensitivity, wide linear dynamic range, and relatively simple instrumentation. The integration of quantum dots (QDs) as catalytic enhancers or luminophores in CL systems has revolutionized this field, enabling unprecedented detection limits for pharmaceutical compounds.

Quantum dots are semiconductor nanocrystals (typically 2-10 nm in diameter) that exhibit unique optoelectronic properties due to quantum confinement effects. Their broad absorption spectra, narrow, symmetric emission bands, high molar extinction coefficients, and exceptional photostability make them ideal candidates for analytical sensing applications. When incorporated into CL systems, QDs can significantly amplify emission signals through various mechanisms, including energy transfer, electron transfer processes, and catalytic activities, thereby dramatically improving analytical sensitivity.

This document provides detailed application notes and experimental protocols for the determination of this compound using QD-enhanced CL methods, specifically designed for researchers, scientists, and drug development professionals in pharmaceutical analysis.

Analytical Methods Comparison

Table 1: Comparison of Analytical Performance Characteristics for this compound Determination

Method Characteristic QD-Chemiluminescence Method [1] Flow Injection-CL (KIO₄-H₂O₂) [2] Flow Injection-CL (KMnO₄-Formaldehyde) [3]
Linear Range 5.0 × 10⁻¹⁰ – 2.0 × 10⁻⁷ mol/L 5.0 × 10⁻⁶ – 70 × 10⁻⁶ mol/L 1.0 × 10⁻² – 7.0 mg/L
Detection Limit 5.0 × 10⁻¹⁰ mol/L 1.0 × 10⁻⁶ mol/L 8.69 × 10⁻³ mg/L
Precision (RSD%) 1.0–1.3% 2.8% Not specified
Sample Throughput Not specified 120 samples/h Not specified
Applications Pharmaceuticals, human urine, serum Pharmaceuticals Pharmaceuticals
Key Advantages Exceptional sensitivity, biological sample compatibility High throughput, simplicity Simultaneous determination of NH and oxymetazoline

Table 2: Quantum Dot Properties and Characteristics in Analytical Applications [4]

Property Quantum Dots Traditional Organic Dyes
Size Range 2–10 nm 1–2 nm
Absorption Spectra Broad, continuous Narrow, discrete
Emission Spectra Narrow, symmetric (30–90 nm) Broad, asymmetric
Molar Extinction Coefficient 10⁵–10⁶ M⁻¹·cm⁻¹ Typically <10⁵ M⁻¹·cm⁻¹
Quantum Yield 0.1–0.8 Variable, often <0.5
Photostability High Moderate to low
Stokes Shift Large Small to moderate

Quantum Dots Synthesis and Characterization

Synthesis of Cysteine-Capped CdTe Quantum Dots

Principle: This protocol describes the aqueous synthesis of cysteine-capped CdTe QDs for use in CL detection of this compound. The synthesis exploits the coordination of cysteine thiol groups to cadmium ions, forming stable complexes that decompose to form CdTe nanocrystals under hydrothermal conditions [4].

Materials and Reagents:

  • Cadmium chloride (CdCl₂, ≥99.9%)
  • Sodium tellurite (Na₂TeO₃, ≥99%)
  • L-cysteine (≥98%)
  • Sodium borohydride (NaBH₄, ≥98%)
  • Ultrapure water (18.2 MΩ·cm)

Equipment:

  • Three-neck round-bottom flask (250 mL)
  • Reflux condenser
  • Schlenk line or nitrogen gas supply
  • Magnetic stirrer with heating
  • UV-Vis spectrophotometer
  • Fluorescence spectrophotometer
  • Transmission electron microscope (TEM)

Synthesis Procedure:

  • Dissolve 0.366 g CdCl₂ (2 mmol) and 0.242 g L-cysteine (2 mmol) in 100 mL ultrapure water in a three-neck flask.
  • Adjust pH to 9.0 using 1 M NaOH solution under continuous nitrogen purging.
  • Add 0.133 g Na₂TeO₃ (0.5 mmol) to the solution with stirring.
  • Slowly add 0.076 g NaBH₄ (2 mmol) to reduce Te⁴⁺ to Te²⁻.
  • Reflux the reaction mixture at 100°C for 2–6 hours under nitrogen atmosphere to control QD growth.
  • Monitor growth by observing color changes (pale yellow → dark orange → red).
  • Cool the solution to room temperature and precipitate QDs with absolute ethanol.
  • Centrifuge at 10,000 × g for 10 minutes and redisperse in ultrapure water.
  • Store the purified QDs at 4°C in dark conditions until use.

Characterization:

  • UV-Vis Spectroscopy: Confirm absorption onset between 450–550 nm.
  • Fluorescence Spectroscopy: Verify emission maxima between 500–600 nm.
  • TEM Analysis: Determine particle size distribution (typically 2–5 nm).
  • XRD: Confirm crystalline structure with characteristic zinc blende pattern.

Quantum Dot-Enhanced Chemiluminescence Method

Experimental Protocol for NH Determination

Principle: The method is based on the amplification effect of cysteine-capped CdTe QDs on the weak CL emission from the luminol-KIO₄ reaction in alkaline medium. This compound quantitatively quenches this enhanced CL signal through an energy transfer mechanism, enabling highly sensitive NH detection [1].

Materials and Reagents:

  • Cysteine-capped CdTe QDs (synthesized as above)
  • Luminol (≥97%)
  • Potassium periodate (KIO₄, ≥99.8%)
  • This compound standard (≥98%)
  • Sodium hydroxide (NaOH, ≥97%)
  • Phosphate buffer (0.1 M, pH 7.4)
  • Ultrapure water

Equipment:

  • Chemiluminescence analyzer with photomultiplier tube
  • Data acquisition system
  • Peristaltic pump for reagent delivery
  • Thermostatic cell holder
  • Micropipettes

Solution Preparation:

  • Luminol stock solution (1.0 × 10⁻² M): Dissolve 0.177 g luminol in 100 mL 0.1 M NaOH.
  • KIO₄ solution (1.0 × 10⁻² M): Dissolve 0.230 g KIO₄ in 100 mL ultrapure water.
  • QD solution: Dilute synthesized QDs to appropriate concentration (typically 1.0 × 10⁻⁵ M based on CdTe).
  • NH standard solutions: Prepare serial dilutions from 1.0 × 10⁻⁹ to 1.0 × 10⁻⁶ M in ultrapure water.
  • Alkaline borate buffer (0.2 M, pH 9.5).

Optimized Experimental Conditions [1]:

  • pH: 9.5 (borate buffer)
  • Luminol concentration: 5.0 × 10⁻⁵ M
  • KIO₄ concentration: 1.0 × 10⁻⁴ M
  • QD concentration: 5.0 × 10⁻⁷ M
  • Temperature: 25°C

Procedure:

  • Place 100 μL QD solution in the CL cuvette.
  • Add 100 μL luminol solution and 100 μL borate buffer.
  • Inject 100 μL KIO₄ solution to initiate the CL reaction.
  • Measure the maximum CL intensity (I₀).
  • Repeat steps 1–4 with addition of 100 μL NH standard/sample before KIO₄ injection.
  • Record the CL intensity in presence of NH (I).
  • Calculate ΔI = I₀ - I for standard curve construction.

Calibration and Quantification:

  • Prepare NH standard solutions covering 5.0 × 10⁻¹⁰ – 2.0 × 10⁻⁷ M.
  • Measure ΔI for each standard concentration.
  • Plot ΔI versus NH concentration (log scale typically gives linear relationship).
  • Determine sample concentrations from standard curve.

Table 3: Method Validation Parameters for QD-CL Determination of NH [1]

Validation Parameter Value
Linear Range 5.0 × 10⁻¹⁰ – 2.0 × 10⁻⁷ mol/L
Correlation Coefficient (r²) 0.9993
Limit of Detection (LOD) 5.0 × 10⁻¹⁰ mol/L
Limit of Quantification (LOQ) 1.7 × 10⁻⁹ mol/L
Intra-day Precision (RSD%, n=5) 1.0% (2.0 nmol/L), 1.3% (150 nmol/L)
Inter-day Precision (RSD%, n=5) <2.5%
Recovery in Pharmaceuticals 98.5–102.3%
Recovery in Human Serum 96.8–101.7%
Recovery in Human Urine 97.2–102.5%
Mechanism and Workflow

The following diagram illustrates the experimental workflow and mechanism for the QD-enhanced CL determination of this compound:

G cluster_0 Mechanism of QD-Enhanced CL Start Start Analysis QDSynth Synthesize Cysteine- capped CdTe QDs Start->QDSynth PrepSoln Prepare Solutions: Luminol, KIO₄, Buffer QDSynth->PrepSoln CLBase Measure Baseline CL: Luminol + KIO₄ + QDs PrepSoln->CLBase CLSample Measure CL with NH Sample CLBase->CLSample CalcDelta Calculate ΔI = I₀ - I CLSample->CalcDelta Quantification Quantify NH from Standard Curve CalcDelta->Quantification Results Report Results Quantification->Results Luminol Luminol Oxidation by KIO₄ EnergyTransfer Energy Transfer to QDs Luminol->EnergyTransfer QDEMission QD Emission (Enhanced CL Signal) EnergyTransfer->QDEMission NHQuench NH Quenching via Energy Transfer QDEMission->NHQuench

Diagram 1: Experimental workflow and mechanism for QD-enhanced CL determination of this compound

Alternative Chemiluminescence Methods

Flow Injection-CL with KIO₄-H₂O₂ System

Principle: This method exploits the enhancing effect of NH on the weak CL signal from KIO₄-H₂O₂ reaction, enabling determination in pharmaceutical formulations with high sample throughput [2].

Optimized Conditions:

  • KIO₄ concentration: 5.0 × 10⁻³ M in phosphate buffer (pH 5.0)
  • H₂O₂ concentration: 1.0 × 10⁻² M
  • Disodium EDTA: 1.0 × 10⁻³ M (stabilizer)
  • Flow rate: 3.0 mL/min
  • Injection volume: 100 μL

Procedure:

  • Prepare carrier stream containing H₂O₂ and EDTA.
  • Prepare KIO₄ solution in pH 5.0 phosphate buffer.
  • Inject NH standards/samples (100 μL) into carrier stream.
  • Merge with KIO₄ stream in mixing tee.
  • Measure CL intensity in flow cell.
  • Construct calibration curve (5.0 × 10⁻⁶ – 70 × 10⁻⁶ M).
Flow Injection-CL with KMnO₄-Formaldehyde System

Principle: Based on CL intensity generated from redox reaction between KMnO₄ and formaldehyde in sulfuric acid medium, applicable to simultaneous determination of NH and oxymetazoline hydrochloride [3] [5].

Optimized Conditions:

  • H₂SO₄ concentration: 0.05 M
  • KMnO₄ concentration: 1.0 × 10⁻³ M
  • Formaldehyde concentration: 0.1% v/v
  • Linear range: 1.0 × 10⁻² – 7.0 mg/L for NH

Procedure:

  • Prepare acidic KMnO₄ solution (0.05 M H₂SO₄).
  • Prepare formaldehyde solution (0.1% in ultrapure water).
  • Merge NH sample stream with formaldehyde stream.
  • Mix with KMnO₄ solution in flow cell.
  • Measure CL intensity immediately.
  • Construct separate calibration curves for NH and oxymetazoline.

Applications in Pharmaceutical and Biological Analysis

Sample Preparation Protocols

Pharmaceutical Formulations (Eye Drops/Nasal Sprays):

  • Accurately measure 1.0 mL of well-mixed formulation.
  • Dilute with ultrapure water to 100 mL in volumetric flask.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Further dilute with water to obtain concentration within linear range.
  • Filter through 0.45 μm membrane if necessary.

Human Serum Samples:

  • Collect blood samples by venipuncture and allow to clot at room temperature.
  • Centrifuge at 3000 × g for 15 minutes to separate serum.
  • Mix 1.0 mL serum with 2.0 mL acetonitrile for protein precipitation.
  • Vortex for 1 minute and centrifuge at 10,000 × g for 10 minutes.
  • Collect supernatant and evaporate to dryness under nitrogen stream.
  • Reconstitute residue in 1.0 mL ultrapure water for analysis.

Human Urine Samples:

  • Collect mid-stream urine in sterile container.
  • Centrifuge at 5000 × g for 10 minutes to remove particulate matter.
  • Dilute supernatant 1:10 with ultrapure water.
  • Apply to preconditioned C18 solid-phase extraction cartridge.
  • Wash with 5 mL water and elute with 2 mL methanol.
  • Evaporate eluent to dryness and reconstitute in water for analysis.
Method Validation and Quality Control

Specificity: Demonstrate absence of interference from excipients (benzalkonium chloride, EDTA, buffers) and endogenous compounds (serum proteins, urinary metabolites).

Accuracy and Precision:

  • Prepare QC samples at low, medium, and high concentrations (1.0 × 10⁻⁹, 1.0 × 10⁻⁸, 1.0 × 10⁻⁷ M).
  • Analyze six replicates at each level within same day (intra-day) and over six different days (inter-day).
  • Acceptable criteria: RSD <5%, accuracy 95–105%.

Stability:

  • Evaluate short-term stability (room temperature, 24 h), long-term stability (-20°C, 30 days), and freeze-thaw stability (3 cycles).
  • Document any observed degradation.

Troubleshooting and Technical Notes

  • Diminished CL Signal:

    • Check QD integrity (verify fluorescence emission)
    • Prepare fresh KIO₄ solution (light-sensitive)
    • Verify pH of buffer solutions
  • Poor Reproducibility:

    • Ensure consistent mixing of reagents
    • Maintain constant temperature
    • Check flow rate stability (FI-CL methods)
  • Matrix Interferences:

    • Optimize sample clean-up procedures
    • Use standard addition method for complex matrices
    • Consider alternative sample dilution factors
  • QD Storage and Stability:

    • Store in amber vials at 4°C
    • Monitor fluorescence regularly
    • Prepare fresh batches monthly

Conclusion

The integration of quantum dot technology with chemiluminescence detection provides a powerful analytical platform for sensitive determination of this compound in pharmaceutical and biological matrices. The QD-enhanced CL method offers exceptional sensitivity with detection limits approaching 5.0 × 10⁻¹⁰ mol/L, approximately three orders of magnitude better than conventional CL approaches. The response surface methodology optimization ensures robust performance, while the straightforward instrumentation requirements make this technique accessible to most analytical laboratories.

For applications requiring high-throughput analysis, the flow injection CL methods provide excellent alternatives with good sensitivity and throughput of up to 120 samples per hour. The successful application to human serum and urine samples demonstrates the utility for therapeutic drug monitoring and pharmacokinetic studies.

Future developments in this field may focus on multiplexed detection using QDs with different emission characteristics, implementation in microfluidic devices for point-of-care testing, and expansion to other imidazoline derivatives and pharmaceutical compounds.

References

Comprehensive Application Notes and Protocols: Spectrophotometric Determination of Naphazoline HCl Using Multivariate Calibration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naphazoline HCl and Multivariate Calibration

Pharmacological Significance and Analytical Challenges

Naphazoline hydrochloride (NZ) is a widely used imidazoline derivative with pronounced alpha-adrenergic agonist activity, primarily employed as a vasoconstrictor in ophthalmic and nasal formulations. The compound, chemically known as 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole hydrochloride, exerts its therapeutic effect by stimulating α-adrenergic receptors in the conjunctiva, resulting in reduced swelling and edema of the eyes. [1] In pharmaceutical formulations, naphazoline HCl is frequently combined with other active ingredients such as pheniramine maleate (antihistamine), antazoline hydrochloride (H1 receptor antagonist), or chlorpheniramine maleate to provide enhanced therapeutic effects for allergic conjunctivitis and ocular inflammation. [1] [2]

The quantitative analysis of naphazoline HCl in complex multi-component formulations presents significant analytical challenges due to the extensive spectral overlap between the drug and its co-formulated ingredients, degradation products, and official impurities. Traditional univariate spectrophotometric methods lack the specificity required for accurate determination in such matrices, necessitating the implementation of multivariate calibration techniques that can mathematically resolve the overlapping spectral profiles while simultaneously quantifying multiple components. [1] [3] These advanced chemometric approaches have gained considerable attention in pharmaceutical analysis due to their ability to extract meaningful information from complex spectral data without requiring physical separation of components.

Fundamental Principles of Multivariate Calibration

Multivariate calibration represents a collection of mathematical tools that establish a relationship between multivariate response data (e.g., spectral intensities at multiple wavelengths) and analyte concentrations through the use of calibration standards with known compositions. The fundamental principle underpinning these methods is the application of factor-based algorithms that can handle highly collinear spectral data while minimizing the impact of unrelated variations and noise. Unlike classical univariate calibration that relies on single wavelength measurements, multivariate approaches utilize the entire spectral profile, thereby enhancing method specificity, robustness, and predictive accuracy. [2] [3]

The three most prevalent algorithms applied to naphazoline HCl analysis include:

  • Partial Least Squares (PLS): A factor-based method that identifies latent variables maximizing the covariance between spectral data and analyte concentrations. PLS models both the concentration and spectral matrices simultaneously, making it particularly effective for handling correlated predictor variables and noisy data. [1] [2]

  • Artificial Neural Networks (ANN): A non-linear modeling approach inspired by biological neural systems that can capture complex relationships between spectral inputs and concentration outputs through interconnected processing nodes organized in layers. ANN is especially valuable when dealing with non-linear responses or complex interactions between components. [1] [4]

  • Principal Component Regression (PCR): A two-step method that first reduces spectral data dimensionality through principal component analysis followed by regression of concentrations against the principal component scores. While effective for dimensionality reduction, PCR may be less predictive than PLS as it doesn't incorporate concentration information during the factor extraction phase. [2]

Method Development and Optimization

Spectral Acquisition Parameters

The foundation of successful multivariate calibration lies in the acquisition of high-quality spectral data with appropriate parameters. Based on comprehensive methodological studies, the following standardized conditions have been optimized for naphazoline HCl analysis:

Table 1: Optimal Spectrophotometric Parameters for Naphazoline HCl Analysis

Parameter Specification Rationale
Spectral Range 200-400 nm Covers characteristic absorption maxima of naphazoline and common co-formulants [1] [2]
Measurement Interval 0.2-1.0 nm Balances spectral resolution with data processing efficiency [1]
Scan Speed Moderate (240 nm/min) Minimizes instrument noise while maintaining practical analysis time [2]
Cell Path Length 1.0 cm quartz Standard for UV-Vis spectrophotometry providing adequate sensitivity [1] [2]
Solvent Methanol or water Provides sufficient solubility without significant background absorption [1]
Temperature Control Ambient (25°C) Maintains consistency in spectral measurements [3]

The critical spectral region for naphazoline HCl quantification falls between 250-300 nm, where the compound exhibits characteristic absorption with minimal interference from solvent effects. Below 250 nm, significant noise and solvent interference can compromise data quality, while above 300 nm, most analytes of interest show negligible absorption, providing little valuable information for modeling. [1] For naphazoline HCl in combination with antazoline HCl, the 260-340 nm region shows complete spectral overlap, while the 200-260 nm region demonstrates moderate overlap, necessitating sophisticated chemometric approaches for resolution. [2]

Calibration Design Considerations

The construction of robust multivariate calibration models requires careful planning of calibration mixtures to adequately represent the concentration variance and potential interactions in real samples. The Brereton five-level calibration design has been successfully implemented for naphazoline HCl systems, efficiently spanning the multi-dimensional concentration space while minimizing the number of required calibration standards. [1] This design is particularly advantageous for analyzing complex mixtures containing multiple drugs and impurities, as it captures both individual component variations and their potential interactions.

Table 2: Recommended Concentration Ranges for Calibration Standards

Analyte Linear Range (μg/mL) LOD (μg/mL) LOQ (μg/mL) Remarks
Naphazoline HCl 5.0-13.0 0.447 (PLS), 0.494 (ANN) 1.355 (PLS), 1.496 (ANN) Covers pharmaceutical dosage levels [1]
Pheniramine Maleate 10.0-60.0 1.750 (PLS), 2.093 (ANN) 5.303 (PLS), 6.341 (ANN) Higher range reflects formulation ratio [1]
Antazoline HCl 2.0-40.0 - - For combination eye drops [2]
NZ Impurity B 1.0-5.0 - - Official impurity per pharmacopeia [1]
PN Impurity A & B 2.0-14.0 - - Pheniramine-related impurities [1]

For a four-component system containing naphazoline HCl, phenylephrine HCl, diphenhydramine HCl, and methylparaben, a central composite design with 17-25 calibration mixtures has proven effective, significantly reducing the number of required standards compared to a full factorial approach while maintaining predictive accuracy. [3] The calibration set should include at least 5-6 concentration levels for each component, evenly distributed across the expected concentration range in pharmaceutical formulations.

Detailed Experimental Protocols

Partial Least Squares (PLS) Regression Protocol
3.1.1 Equipment and Reagents
  • Instrumentation: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1601 or equivalent) equipped with 1.0 cm matched quartz cells and thermostatable cell holder. The instrument should be connected to a computer system running multivariate analysis software (PLS Toolbox for MATLAB or equivalent). [1]
  • Software Requirements: MATLAB (version 7.0.1 or higher) with PLS Toolbox (version 2.1 or higher) or comparable chemometric software package. [1]
  • Reference Standards: Certified naphazoline HCl reference standard (purity ≥99%), pheniramine maleate (purity ≥99%), and related impurity standards as required. [1]
  • Solvents: High-purity methanol, deionized water (HPLC grade). [1]
  • Glassware: Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL), precision pipettes covering 1-10 mL range, and amber vials for light-sensitive solutions.
3.1.2 Step-by-Step Procedure
  • Primary Standard Solutions: Accurately weigh 25.0 mg of naphazoline HCl reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 1000 μg/mL stock solution. Prepare similar stock solutions for all other analytes and potential interferents (e.g., pheniramine maleate: 50.0 mg in 50 mL methanol → 1000 μg/mL). [1]

  • Calibration Set Preparation: Using the Brereton five-level design, prepare 20-25 calibration mixtures by transferring appropriate volumes of each stock solution to 10 mL volumetric flasks. The concentration ranges should follow those specified in Table 2, maintaining the appropriate ratios present in pharmaceutical formulations. Dilute to volume with methanol and mix thoroughly. [1]

  • Spectral Acquisition: Measure the absorbance spectra of all calibration standards against a methanol blank across the 200-400 nm range with 0.2 nm intervals. Maintain consistent measurement conditions (scan speed, slit width, temperature) throughout. Save all spectra in ASCII format for subsequent data processing. [1]

  • Data Preprocessing: Organize the spectral data into a matrix R (I × J), where I represents the number of samples and J the number of wavelengths. Similarly, construct the concentration matrix C (I × K), where K is the number of analytes. Apply mean centering to both matrices to enhance model stability and interpretability. [1] [3]

  • Model Optimization: Perform leave-one-out cross-validation to determine the optimal number of latent variables. Plot the root mean square error of calibration (RMSEC) against the number of latent variables and select the point where RMSEC stabilizes or begins to increase. Typically, 5-6 latent variables provide optimal performance for naphazoline HCl systems. [1] [2]

  • Model Validation: Validate the optimized PLS model using an independent set of 8-10 validation samples not included in the calibration set. Calculate the root mean square error of prediction (RMSEP) and standard error of prediction (SEP) to confirm the absence of overfitting. [1]

The following workflow diagram illustrates the complete PLS regression procedure:

G A Standard Solution Preparation B Spectral Acquisition (200-400 nm) A->B C Data Matrix Construction B->C D Mean Centering Preprocessing C->D E Latent Variable Optimization D->E F Cross-Validation (Leave-One-Out) E->F G Independent Model Validation F->G H Sample Prediction G->H

Artificial Neural Network (ANN) Protocol
3.2.1 Network Architecture and Parameters

The ANN modeling approach offers distinct advantages for handling non-linear responses in complex pharmaceutical formulations. The following protocol details the implementation of a feed-forward neural network with backpropagation learning:

  • Input Layer Configuration: Use the 251 spectral data points (200-400 nm at 0.8 nm intervals) as input neurons. Normalize all input data to a 0-1 scale to ensure uniform weighting across variables. [1] [4]

  • Hidden Layer Optimization: Systematically vary the number of neurons in the hidden layer (typically 3-8 neurons) and calculate RMSEC for each configuration. Select the architecture yielding the lowest RMSEC value (<0.1 for all analytes). Research indicates that 4 hidden neurons typically provide optimal performance for naphazoline HCl systems without overfitting. [1]

  • Output Layer Specification: Configure 5 output neurons corresponding to the concentrations of naphazoline HCl, pheniramine maleate, and three official impurities (NZ impurity B, PN impurity A, and PN impurity B). Apply purelin (linear) transfer function to the output layer. [1]

  • Training Parameters: Set learning rate to 0.1, maximum epochs to 50, and error goal to 0.001. Use the Levenberg-Marquardt backpropagation algorithm for efficient network training. Randomize the presentation order of calibration samples to prevent cycling during training. [1]

3.2.2 Network Training and Validation
  • Data Partitioning: Divide the available data into three subsets: 70% for training, 15% for validation, and 15% for testing. The validation set monitors potential overfitting during training, while the test set provides an independent assessment of network performance. [1]

  • Network Initialization: Initialize weights and biases with small random values to break symmetry. Use different random seeds to assess network stability across multiple initializations.

  • Iterative Training: Present the training data to the network and adjust weights and biases to minimize the mean square error between predicted and actual concentrations. Monitor the validation error throughout training and implement early stopping when the validation error begins to increase (indicating overfitting). [1] [4]

  • Model Assessment: Evaluate the trained network using the independent test set. Calculate recovery percentages, RMSEP, and SEP for each analyte. Compare the performance metrics with those obtained from the PLS model to determine the optimal approach for the specific application. [1]

Data Analysis and Method Validation

Calculation of Figures of Merit

Comprehensive validation of multivariate calibration methods requires calculation of specific figures of merit to establish method reliability and performance characteristics. The net analyte signal (NAS) concept provides a framework for calculating these parameters in the presence of other interfering components. [3] [5]

  • Selectivity (SEL): Calculated as the ratio of the net analyte signal to the total signal, providing a measure of spectral overlap. Values range from 0 (complete overlap) to 1 (no overlap). For naphazoline HCl in complex mixtures, selectivity values typically range from 0.3-0.6, indicating significant but manageable spectral overlap. [3]

  • Sensitivity (SEN): Defined as the net analyte signal per unit concentration, calculated as SEN = 1/‖b‖ where b is the regression vector in the net analyte signal approach. Higher values indicate greater concentration response to spectral changes. [3] [5]

  • Limit of Detection (LOD): Determined using the formula LOD = 3.3σ/‖b‖, where σ represents the error estimate from the calibration model. For naphazoline HCl, LOD values of 0.447 μg/mL (PLS) and 0.494 μg/mL (ANN) have been reported. [1] [5]

  • Limit of Quantification (LOQ): Calculated as LOQ = 10σ/‖b‖, representing the lowest concentration that can be quantified with acceptable precision and accuracy. Typical LOQ values for naphazoline HCl range from 1.355-1.496 μg/mL. [1]

Method Validation Criteria

To ensure regulatory compliance and analytical reliability, multivariate methods for naphazoline HCl determination should meet the following validation criteria:

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Acceptance Criteria Naphazoline HCl (PLS) Naphazoline HCl (ANN)
Linearity (R²) >0.999 >0.999 >0.999
Accuracy (% Recovery) 98-102% 99.5-101.2% 99.8-101.5%
Precision (% RSD) <2% 0.8-1.5% 0.7-1.3%
Specificity No interference from excipients Confirmed Confirmed
LOD (μg/mL) - 0.447 0.494
LOQ (μg/mL) - 1.355 1.496
Robustness Small, deliberate variations Method sustains Method sustains

The accuracy should be assessed through standard addition methods, with recovery values for naphazoline HCl in the range of 98.8-103.5% depending on the specific formulation matrix. [2] Precision should be evaluated at three concentration levels (low, medium, high) across multiple days to establish both repeatability and intermediate precision.

Application to Pharmaceutical Formulations

Sample Preparation Protocol

The analysis of commercial eye drop formulations containing naphazoline HCl requires appropriate sample preparation to ensure compatibility with spectrophotometric measurement while maintaining the integrity of the multivariate calibration approach:

  • Commercial Product (Naphcon-A Eye Drops): Transfer an accurately measured volume of eye drops equivalent to approximately 2.5 mg naphazoline HCl (typically 1.0 mL for Naphcon-A containing 0.25 mg/mL NZ and 3.0 mg/mL PN) to a 100 mL volumetric flask. [1]

  • Extraction and Dilution: Add approximately 70 mL methanol to the flask and sonicate for 10 minutes with occasional swirling to ensure complete extraction of active ingredients. Dilute to volume with methanol and mix thoroughly.

  • Working Solution Preparation: Pipette 1.0 mL of the initial extract into a 10 mL volumetric flask and dilute to volume with methanol to obtain a final concentration of approximately 2.5 μg/mL naphazoline HCl, falling within the linear range of the calibration model. [1]

  • Filtration (if necessary): For suspensions or formulations containing insoluble excipients, filter the final working solution through a 0.45 μm syringe filter (nylon or PTFE) before spectral measurement to remove particulate matter.

Analysis and Calculation
  • Spectral Measurement: Record the UV spectrum of the prepared sample solution against a methanol blank using the same instrumental parameters established during calibration development (200-400 nm range, 0.2 nm intervals, 1.0 cm path length). [1]

  • Concentration Prediction: Apply the sample spectrum to the pre-validated PLS or ANN model to obtain predicted concentrations for naphazoline HCl and other components of interest. Most chemometric software packages provide built-in functions for applying calibration models to unknown samples.

  • Standard Addition Recovery: To verify method accuracy and assess potential matrix effects, perform a standard addition experiment by spiking the sample solution with known quantities of naphazoline HCl reference standard (typically at 50%, 100%, and 150% of the expected concentration). The obtained recovery percentages should fall within 98-102% to confirm method accuracy. [1] [5]

  • Statistical Comparison: Compare the results obtained by multivariate calibration with those from official pharmacopeial methods (typically HPLC) using Student's t-test and F-test. The calculated t and F values should be lower than theoretical values at 95% confidence level, indicating no significant differences between the methods. [1]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Prediction Accuracy: If recovery values fall outside acceptable ranges (98-102%), verify the appropriateness of the calibration design. The concentration ranges in calibration standards should adequately encompass the expected values in samples, and the model should be updated if formulation ratios change significantly.

  • Model Overfitting: Evidenced by excellent calibration statistics but poor prediction performance. Reduce the number of latent variables in PLS or hidden neurons in ANN. Implement rigorous cross-validation and use an independent validation set to optimize model complexity.

  • Spectral Noise: Excessive noise degrades model performance. Ensure proper instrument calibration, use high-quality quartz cells, allow adequate lamp warm-up time, and employ signal averaging (3-5 scans) to improve signal-to-noise ratio.

  • Baseline Shifts: Correct using multiplicative scatter correction or derivative preprocessing before model development. For significant baseline variations, second-derivative spectra may enhance performance by eliminating additive and multiplicative effects.

Advantages Over Chromatographic Methods

Multivariate spectrophotometric methods offer several distinct advantages for naphazoline HCl determination compared to conventional chromatographic approaches:

  • Efficiency: Eliminates need for lengthy separation procedures, reducing analysis time from 30-60 minutes (HPLC) to 5-10 minutes. [1]
  • Solvent Consumption: Dramatically reduces organic solvent usage (milliliters vs. liters per day), aligning with green chemistry principles. [1]
  • Cost-Effectiveness: Lower instrumentation and maintenance costs compared to HPLC systems. [1] [2]
  • Simultaneous Determination: Capacity to quantify multiple active ingredients and impurities in a single measurement without requiring complete chromatographic separation. [1] [3]

These advantages make multivariate calibration particularly valuable for quality control environments requiring rapid analysis of multiple samples, formulation screening studies, and stability testing where high throughput is essential.

References

Application Notes: Analysis of Naphazoline HCl in Biological Fluids

Author: Smolecule Technical Support Team. Date: February 2026

Naphazoline hydrochloride is an imidazoline derivative sympathomimetic amine, which occurs as a white, odorless crystalline powder that is freely soluble in water and in alcohol [1]. A robust and sensitive Liquid Chromatography-Diode Array Detection (LC-DAD) method has been developed and validated for the determination of naphazoline HCl (NPZ) in biological fluids, specifically in rabbit aqueous humor [2] [3]. This method is also suitable for detecting official impurities and can be adapted for analysis in human serum.

Validated Chromatographic Conditions

The table below summarizes the core parameters of the validated LC-DAD method.

Parameter Specification
Analytical Column Hypersil ODS (5 µm, 250 x 4.6 mm i.d.) [2] [3]
Mobile Phase Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v) [2] [3]
Elution Mode Isocratic [2] [3]
Flow Rate 1.0 mL min⁻¹ [2] [3]
Detection Wavelength 260.0 nm [2] [3]
Linearity Range for NPZ 5.00 – 45.00 µg mL⁻¹ [2]
Correlation Coefficient (r) > 0.999 [2]
Method Validation Summary

The method was validated as per ICH guidelines and US FDA bioanalytical validation guidelines, demonstrating high reliability [2].

Validation Characteristic Result
Accuracy Confirmed [2]
Precision (RSD) > 2.0% [2]
Robustness Confirmed [2]
LOD & LOQ Calculated for NPZ and its impurities [2]

Detailed Experimental Protocol

Sample Preparation Workflow

The following diagram illustrates the sample preparation and analysis workflow.

workflow start Biological Sample (Rabbit Aqueous Humor) step1 1. Sample Aliquot start->step1 step2 2. Protein Precipitation step1->step2 step3 3. Centrifugation step2->step3 step4 4. supernatant collection step3->step4 step5 5. Filtration step4->step5 step6 6. LC-DAD Analysis step5->step6

  • Materials & Reagents: Naphazoline HCl and Pheniramine maleate reference standards, their impurity standards, HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. Use high-purity water (Milli-Q or equivalent) [2] [3].
  • Mobile Phase Preparation: Prepare phosphate buffer by dissolving appropriate amount of potassium dihydrogen phosphate in water and adjust pH to 6.0 with dilute ortho-phosphoric acid or sodium hydroxide. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use [2] [3].
  • Standard Solution Preparation: Accurately weigh and dissolve NPZ reference standard in the mobile phase or a suitable solvent to prepare stock solutions. Dilute serially to obtain working standards in the concentration range of 5.00–45.00 µg mL⁻¹ for calibration [2].
  • Sample Preparation Procedure: The general approach for biological samples involves:
    • Protein Precipitation: Mix the biological sample (e.g., serum or aqueous humor) with a sufficient volume of an organic solvent like acetonitrile (e.g., 1:2 ratio) to precipitate proteins.
    • Vortex & Centrifuge: Vortex-mix the sample vigorously for at least 1-2 minutes, then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
    • Supernatant Collection & Filtration: Carefully collect the clear supernatant and pass it through a 0.22 µm syringe filter before injection into the HPLC system [2] [3].
System Suitability & Analysis
  • System Suitability Test: Prior to sample analysis, inject the standard solution repeatedly (n=5 or 6) to ensure the system is suitable. Typical criteria include: %RSD for peak areas of NPZ should be < 2.0%, and the theoretical plate count for the NPZ peak should be as per column specifications [2].
  • Analysis: Inject the prepared standard and sample solutions. Identify the NPZ peak in the sample by comparing its retention time with the standard. Quantify the concentration of NPZ in the sample using the external standard method based on the calibration curve [2] [3].

Critical Considerations for Analysis in Human Serum

When adapting this method from rabbit aqueous humor to human serum, several factors must be considered.

  • Sample Complexity: Human serum has a significantly more complex protein and lipid matrix than aqueous humor. The protein precipitation step is therefore even more critical and may need optimization regarding solvent type, volume, and centrifugation force/time to ensure efficient cleanup and minimize matrix effects.
  • Selectivity & Specificity: The method must be re-verified to ensure that no endogenous serum components co-elute with the NPZ peak. This can be done by analyzing blank serum samples from multiple sources.
  • Sensitivity (LOD & LOQ): The required sensitivity for pharmacokinetic studies in serum should be re-established, as therapeutic concentrations in blood may differ from those in local ocular fluids.

Pharmacological & Safety Notes

Naphazoline is a sympathomimetic vasoconstrictor that functions by stimulating alpha-adrenergic receptors [4] [5]. While topical application is generally safe, systemic absorption can occur and lead to adverse effects. A 2021 active surveillance study on a naphazoline-containing product reported that all adverse drug reactions were mild and not serious, primarily including eye irritation, blurred vision, eye pruritus, and headache [6]. However, systemic toxicity, especially in children, can involve central nervous system depression, bradycardia, and hypothermia [4] [5]. Caution is advised regarding potential drug interactions; concurrent use with MAO inhibitors can precipitate a severe hypertensive crisis, and tricyclic antidepressants may potentiate its pressor effect [1].

Method Adaptation and Troubleshooting

Challenge Potential Solution
Poor Peak Shape Adjust pH of mobile phase (within ±0.2 units) or consider using a mobile phase additive like triethylamine.
Low Recovery from Serum Test alternative protein precipitation solvents (e.g., methanol) or employ a solid-phase extraction (SPE) protocol for cleaner extraction.
Matrix Interference Optimize the DAD detection to ensure peak purity by comparing spectra of the standard and sample peaks.

Further Research and Development

This protocol, based on a study in rabbit aqueous humor, provides an excellent starting point. For full application to human serum, a complete validation per FDA/EMA guidelines is required. Future work could explore coupling with Mass Spectrometry (LC-MS/MS) for superior sensitivity and specificity, particularly for complex pharmacokinetic studies involving low serum concentrations.

References

determination naphazoline hydrochloride aqueous humor HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naphazoline hydrochloride (NPZ) is a sympathomimetic vasoconstrictor used in ophthalmic solutions to reduce conjunctival congestion and eye redness [1]. The analysis of NPZ in biological fluids like aqueous humor is crucial for ophthalmic drug development, bioavailability studies, and therapeutic drug monitoring. Rabbit aqueous humor is a preferred model due to its similarity to human ocular fluids and practical handling considerations [2].

This application note details a validated reversed-phase high-performance liquid chromatography with diode array detection (RP-HPLC-DAD) method for determining this compound in rabbit aqueous humor, following ICH and FDA bioanalytical validation guidelines [2] [3].

Experimental Design and Methodology

Chemicals and Reagents
  • Naphazoline HCl standard: Certified reference material
  • Pheniramine maleate standard: For combination studies [2]
  • HPLC-grade solvents: Acetonitrile, methanol
  • Water: Double-distilled deionized water
  • Buffer components: Potassium dihydrogen phosphate, orthophosphoric acid, triethylamine
  • All chemicals should be of analytical reagent grade
Instrumentation
  • HPLC System: Alliance 2695 or equivalent with quaternary pump
  • Detector: Photodiode array detector (DAD)
  • Column: Hypersil ODS C18 (250 mm × 4.6 mm, 5 μm) or equivalent [2]
  • Supporting equipment: pH meter, analytical balance, ultrasonic bath
Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions for NPZ Analysis

Parameter Specification
Column Hypersil ODS C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Phosphate buffer pH 6.0:Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 μL
Column Temperature Ambient
Run Time Approximately 10-15 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare phosphate buffer by dissolving 0.8 mL (0.16%) orthophosphoric acid and 0.4 mL (0.08%) triethylamine in 500 mL double-distilled deionized water
  • Adjust pH to 6.0 using 10% KOH [2]
  • Filter through 0.45 μm membrane filter
  • Mix buffer and acetonitrile in 70:30 ratio

Standard Stock Solution (1 mg/mL NPZ):

  • Accurately weigh 10 mg NPZ reference standard
  • Transfer to 10 mL volumetric flask
  • Dissolve and dilute to volume with mobile phase

Calibration Standards: Prepare serial dilutions from stock solution in concentration range of 5.00–45.00 μg/mL using mobile phase [2]

Sample Collection and Preparation

Rabbit Aqueous Humor Collection:

  • Apply two drops of oxybuprocaine HCl local anesthetic to rabbit eyes
  • Extract aqueous humor from anterior chamber using 26-gauge needle attached to tuberculin syringe [2]
  • Store samples at -20°C until analysis
  • All animal procedures must follow approved ethical guidelines

Sample Preparation Protocol:

  • Thaw aqueous humor samples at room temperature
  • Mix 200 μL aqueous humor with 400 μL acetonitrile for protein precipitation
  • Vortex mix for 30 seconds
  • Centrifuge at 10,000 rpm for 10 minutes
  • Transfer supernatant to autosampler vials for analysis

Method Validation

The method was validated according to ICH guidelines and FDA bioanalytical validation requirements [2].

Table 2: Method Validation Parameters for NPZ Determination

Validation Parameter Results Acceptance Criteria
Linearity Range 5.00–45.00 μg/mL -
Correlation Coefficient (r²) >0.999 r² ≥ 0.999
Precision (RSD%) <2.0% ≤2.0%
Accuracy (% Recovery) 100.12 ± 0.10% 98-102%
LOD Calculated per ICH -
LOQ Calculated per ICH -
Robustness RSD >2.0% Meets system suitability

Results and Discussion

Method Optimization

Chromatographic conditions were optimized to achieve maximum sensitivity and resolution. The phosphate buffer pH 6.0 with acetonitrile (70:30) provided optimal peak shape and retention for NPZ. The method showed excellent resolution from potential interferents and impurities, including NPZ impurity B [2].

Alternative approaches using different stationary phases have been reported. Waters Corporation demonstrated successful separation using CSH C18 columns with 0.1% formic acid in water and 0.1% formic acid in methanol as mobile phases under gradient elution [4].

System Suitability

System suitability tests should be performed before sample analysis:

  • Retention time reproducibility: RSD <1%
  • Theoretical plates: >2000
  • Tailing factor: <1.5
Applications

The validated method has been successfully applied for:

  • Quantitative analysis of NPZ in ophthalmic formulations
  • Determination of NPZ and its impurities in pharmaceutical dosage forms
  • Analysis of spiked rabbit aqueous humor samples [2]
  • Stability-indicating studies [5]

Experimental Workflow

The following diagram illustrates the complete analytical workflow:

workflow Start Method Development SamplePrep Sample Collection & Preparation Start->SamplePrep InstConfig Instrument Configuration SamplePrep->InstConfig Validation Method Validation InstConfig->Validation Analysis Sample Analysis Validation->Analysis DataProc Data Processing & Reporting Analysis->DataProc

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Possible Cause Solution
Peak tailing Silanol interactions Add triethylamine to mobile phase [5]
Retention time shift Mobile phase pH variation Standardize buffer preparation
Low recovery Incomplete protein precipitation Optimize acetonitrile:sample ratio
Baseline noise Contaminated column Flush with strong solvents

Conclusion

The presented RP-HPLC-DAD method provides a reliable, accurate, and precise approach for determining this compound in rabbit aqueous humor. The method is robust enough for pharmaceutical quality control and bioanalytical applications, with the ability to separate NPZ from its official impurities and matrix components.

The systematic approach to method development and validation ensures compliance with regulatory requirements, making it suitable for drug development and research applications in ophthalmic pharmacology.

References

Comprehensive Application Notes and Protocols: Sample Preparation and Extraction Methods for Naphazoline HCl Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Naphazoline hydrochloride is a rapidly acting imidazoline sympathomimetic vasoconstrictor used in ocular and nasal preparations for congestion relief. As an active pharmaceutical ingredient (API) in over-the-counter products, ensuring its quality and purity through robust analytical methods is paramount for pharmaceutical development and quality control. The chemical designation of naphazoline HCl is [2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole; HCl] with molecular formula C₁₄H₁₄N₂·HCl. [1] [2]

The development of precise analytical methods for naphazoline HCl is essential for several reasons:

  • Quality Assurance: Pharmacopeial standards require naphazoline HCl to contain between 98.0% and 102.0% of the labeled compound, calculated on dried basis. [3]
  • Impurity Profiling: Identification and quantification of related substances are critical for drug safety, as impurities may contribute to adverse effects. [2]
  • Formulation Analysis: Naphazoline HCl is frequently combined with other APIs such as pheniramine maleate in multi-component ophthalmic solutions, requiring methods that can simultaneously determine multiple components. [4]

This application note provides detailed protocols for sample preparation, extraction, and analysis of naphazoline HCl across various matrices, including bulk API, ophthalmic formulations, and biological samples, to support researchers in pharmaceutical development and quality control.

Sample Preparation Protocols

Standard Solution Preparation

Primary stock solutions of naphazoline HCl should be prepared at sufficiently high concentrations to allow for subsequent dilutions while maintaining stability and analytical response within linear range. The following protocol outlines the optimal procedure:

  • Weighing: Accurately weigh approximately 10 mg of naphazoline HCl reference standard using an analytical balance. [2]
  • Dissolution: Transfer the weighed standard to a 10 mL volumetric flask and dissolve in methanol to prepare a stock solution of 1 mg/mL. [2]
  • Working Standards: Dilute the stock solution with an appropriate diluent (80:20 water/methanol) to achieve working concentrations based on analytical needs. For impurity analysis, prepare solutions at approximately 40 μg/mL. [4]
  • Storage: Store standard solutions at 2-8°C when not in use, and prepare fresh standards every 30 days to ensure stability. [4]
Sample Preparation from Ophthalmic Formulations

Ophthalmic solutions containing naphazoline HCl require specific preparation techniques to ensure accurate representation of the formulated product while maintaining compatibility with chromatographic systems:

  • Aliquot Transfer: Accurately transfer 1.0 mL of the ophthalmic solution into a 25 mL volumetric flask. [2]
  • Extraction: Add 15 mL of mobile phase (or diluent) to the flask and sonicate for 15 minutes to ensure complete extraction of active ingredients. [2]
  • Dilution: Dilute to volume with the selected solvent system and mix thoroughly. The dilution factor should be adjusted based on the labeled claim of the product. [2]
  • Filtration: Pass the resulting solution through a 0.45 μm membrane filter before injection to remove particulate matter that could damage chromatographic systems. [2]

Table 1: Standard Solution Preparation Parameters

Solution Type Concentration Solvent Storage Conditions Stability Period
Primary Stock 1 mg/mL Methanol 2-8°C, protected from light 30 days
Working Standard (API) 0.05 mg/mL Water or mobile phase Room temperature, analytical run 24 hours
Working Standard (Impurities) 40 μg/mL 80:20 Water/Methanol 2-8°C 7 days
Formulation Extract Variable (based on claim) Mobile phase Room temperature, analytical run 24 hours

Chromatographic Method Conditions

UHPLC Method for API and Related Substances

Ultra-High Performance Liquid Chromatography provides superior resolution and faster analysis times for the determination of naphazoline HCl and its related substances. The following conditions have been optimized through systematic screening protocols: [4]

  • System: Arc Premier System with PDA and ACQUITY QDa Mass Detectors
  • Column: XSelect Premier CSH C18, 4.6 × 150 mm, 2.5 μm
  • Column Temperature: 42°C
  • Flow Rate: 1.1 mL/min
  • Injection Volume: 5 μL
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in methanol
  • Detection: UV at 260 nm
  • Gradient Program:
    • 0-2 min: 10% B
    • 2-12 min: 10-50% B (linear gradient)
    • 12-15 min: 50-90% B (linear gradient)
    • 15-17 min: 90% B (hold)
    • 17-18 min: 90-10% B
    • 18-20 min: 10% B (re-equilibration)
HPLC Method for Simultaneous Determination with Impurities

For conventional HPLC systems, an isocratic method provides robust separation of naphazoline HCl, pheniramine maleate, and their impurities:

  • System: HPLC with DAD detector (e.g., Waters Alliance 2695)
  • Column: Hypersil ODS C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase: Phosphate buffer pH 6.0:acetonitrile (70:30 v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Detection: 260 nm
  • Run Time: 15-20 minutes
  • Temperature: Ambient (25°C) [2]

Preparation of phosphate buffer: Add 0.8 mL (0.16%) orthophosphoric acid and 0.4 mL (0.08%) triethylamine to 500 mL double-distilled deionized water. Adjust pH to 6.0 using 10% potassium hydroxide solution. Filter through 0.45 μm membrane filter before use. [2]

Table 2: Chromatographic Method Parameters for Naphazoline HCl Analysis

Parameter UHPLC Method HPLC Method USP Method
Column XSelect Premier CSH C18 (4.6 × 150 mm, 2.5 μm) Hypersil ODS (250 × 4.6 mm, 5 μm) L1 Column (250 × 4.6 mm)
Mobile Phase Gradient: 0.1% FA in water/0.1% FA in methanol Isocratic: Phosphate buffer pH 6.0:ACN (70:30) Phosphate buffer:ACN (80:20)
Flow Rate 1.1 mL/min 1.0 mL/min 1.5 mL/min
Temperature 42°C Ambient Ambient
Detection 260 nm 260 nm 280 nm
Runtime 20 min 15-20 min Not specified
Application API and related substances API, pheniramine, and impurities API assay

Method Validation Parameters

Analytical method validation ensures that the developed procedures are suitable for their intended purposes. The methods described have been validated according to ICH guidelines with the following parameters: [2]

  • Linearity: Demonstrated over the concentration range of 5.00-45.00 μg/mL for naphazoline HCl with correlation coefficient (r) >0.999
  • Precision: Expressed as relative standard deviation (RSD) <2.0% for replicate injections
  • Accuracy: Established through recovery studies at multiple concentration levels (80%, 100%, 120%)
  • Specificity: Confirmed by resolution ≥1.5 between all analytes and impurities
  • Detection and Quantitation Limits: LOD and LOQ determined for all analytes

Table 3: Method Validation Data for Naphazoline HCl Analysis

Validation Parameter Naphazoline HCl Naphazoline Impurity B Pheniramine Maleate Pheniramine Impurity A Pheniramine Impurity B
Linearity Range (μg/mL) 5.00-45.00 5.00-45.00 10.00-110.00 10.00-70.00 10.00-120.00
Correlation Coefficient (r) >0.999 >0.999 >0.999 >0.999 >0.999
Precision (RSD%) <2.0 <2.0 <2.0 <2.0 <2.0
LOD (μg/mL) Reported Reported Reported Reported Reported
LOQ (μg/mL) Reported Reported Reported Reported Reported
Robustness Changes in pH, temperature, and flow rate within specified limits

Experimental Workflows and Signaling Pathways

The following workflows provide visual representations of key experimental procedures for naphazoline HCl analysis:

Systematic Method Development Workflow

G cluster_1 Selectivity Factors Start Define Separation Criteria System Select Chromatographic System Start->System Objectives Defined Scouting Rapid Scouting System->Scouting System Configured Screening Systematic Screening Scouting->Screening pH Selected Optimization Method Optimization Screening->Optimization Column/Solvent Selected pH pH Screening Screening->pH Evaluate Column Column Chemistry Screening->Column Evaluate Solvent Organic Modifier Screening->Solvent Evaluate Validation Method Validation Optimization->Validation Parameters Adjusted Final Final Method Validation->Final Acceptance Criteria Met

Sample Preparation Workflow

G cluster_1 Key Parameters Start Sample Type Selection Standard Standard Preparation Start->Standard API Analysis Formulation Formulation Preparation Start->Formulation Quality Control Biological Biological Sample Prep Start->Biological Bioanalytical Extraction Sample Extraction Standard->Extraction Dissolve in Methanol Formulation->Extraction Dilute & Sonicate in Mobile Phase Biological->Extraction Protein Precipitation Cleanup Sample Cleanup Extraction->Cleanup Filtration Param1 Solvent Selection Extraction->Param1 Optimize Param2 Extraction Time Extraction->Param2 Optimize Param3 Dilution Factor Extraction->Param3 Optimize Analysis Chromatographic Analysis Cleanup->Analysis Inject

Troubleshooting and Technical Notes

Chromatographic challenges may arise during naphazoline HCl analysis. The following technical notes address common issues:

  • Peak Tailing: If peak tailing factor exceeds 2.0, adjust triethylamine concentration in mobile phase (0.08-0.16%) to improve symmetry. [2] [3]
  • Retention Time Shifts: Small changes in pH significantly impact retention; maintain mobile phase pH within ±0.1 units of specified value. [4]
  • Impurity Separation: For critical impurity pairs (naphazoline and naphazoline impurity D), optimize gradient slope and column temperature to achieve resolution ≥1.5. [4]
  • Mass Detection: When using MS detection, naphazoline API and naphazoline impurity D share the same mass (m/z 211.1), requiring chromatographic separation for accurate quantification. [4]

System suitability criteria should be established for each method. For naphazoline HCl analysis, the following parameters are recommended:

  • Capacity factor (k'): ≥2.0
  • Column efficiency: ≥1500 theoretical plates
  • Tailing factor: ≤2.0
  • Relative standard deviation for replicate injections: ≤2.0% [3]

Conclusion

The sample preparation and analytical methods detailed in this application note provide robust protocols for the quantification of naphazoline HCl in various matrices. The systematic approach to method development enables efficient optimization of critical parameters, resulting in reliable methods suitable for quality control and research applications. The validated conditions offer appropriate selectivity, sensitivity, and precision for the analysis of naphazoline HCl both as a single component and in complex multi-component formulations.

References

Comprehensive Application Notes and Protocols: Green Analytical Methods for Naphazoline Hydrochloride Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Green Analytical Chemistry Principles

The pharmaceutical industry is increasingly adopting Green Analytical Chemistry (GAC) principles to minimize environmental impact while maintaining analytical efficacy. For the determination of naphazoline hydrochloride (NPZ), a sympathomimetic imidazoline derivative used in ophthalmic and nasal preparations, several green methods have been developed that reduce solvent consumption, eliminate hazardous reagents, and simplify procedures. These methods align with GAC principles by prioritizing the use of non-toxic solvents, minimizing waste generation, and reducing energy consumption while maintaining the high accuracy, precision, and sensitivity required for pharmaceutical analysis. The movement toward green methodology represents a significant shift from traditional chromatographic methods that often employ large volumes of potentially hazardous organic solvents without compromising analytical performance.

This document provides comprehensive application notes and detailed protocols for the implementation of green analytical methods for this compound determination in various matrices, including pharmaceutical formulations and stability samples. The methods covered include spectrophotometric techniques, chromatographic approaches, and advanced instrumentation, all validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision. Each method has been assessed for greenness using established tools such as Analytical Eco-Scale, GAPI, and AGREE, providing environmental impact metrics alongside performance characteristics to facilitate informed method selection.

Spectrophotometric Methods

Derivative and Dual-Wavelength Spectrophotometry

Green spectrophotometric methods provide a cost-effective alternative to chromatographic techniques while minimizing solvent consumption and waste generation. The derivative dual-wavelength method effectively resolves the spectral overlap of this compound with other compounds in formulations, such as ephedrine hydrochloride and methylparaben, without requiring separation steps [1].

Table 1: Validation Parameters for Spectrophotometric Methods

Parameter Derivative Dual-Wavelength [1] Chemometric Methods [2]
Linearity Range 2.2 - 50 µg/mL for NPZ 2.0 - 40 µg/mL for NPZ
LOD 0.3 µg/mL for NPZ Not specified
LOQ Not specified Not specified
Precision (RSD) <2% <2%
Accuracy (% Recovery) 98-102% 100.8-101.5% for NPZ
Correlation Coefficient (r²) >0.999 >0.999
2.1.1 Detailed Protocol: Derivative Dual-Wavelength Method
  • Instrumentation: Double-beam UV-Vis spectrophotometer with 1.0 cm quartz cells
  • Standard Preparation: Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 1 mg/mL stock solution. Prepare working standards by appropriate dilution of the stock solution with methanol to cover the concentration range of 2-50 µg/mL.
  • Sample Preparation: For nasal preparations, accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 10 minutes, and dilute to volume with methanol. Filter through a 0.45 µm membrane filter if necessary. Further dilute aliquots of this solution with methanol to obtain concentrations within the working range.
  • Spectral Acquisition: Scan the standard and sample solutions against a methanol blank in the range of 200-400 nm with a scan speed of 480 nm/min and slit width of 2 nm. Obtain the first derivative spectra using Δλ = 8 nm and a scaling factor of 10.
  • Quantification: Measure the first derivative amplitudes at 287.6 nm for this compound. Construct a calibration curve by plotting the derivative amplitudes versus concentrations of standard solutions. Determine the this compound concentration in samples from the calibration curve.
  • Greenness Assessment: This method demonstrates excellent greenness metrics with an Analytical Eco-Scale score of 86, indicating an excellent green analysis, and minimal hazardous waste generation due to small solvent volumes [1].
Chemometric Methods (PCR and PLS)

Multivariate calibration methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS) enable accurate quantification of this compound in complex mixtures with severe spectral overlap, such as combination products containing antazoline hydrochloride [2].

2.2.1 Detailed Protocol: PCR and PLS Methods
  • Instrumentation: UV-Vis spectrophotometer connected to a computer equipped with multivariate calibration software (e.g., PLS Toolbox with MATLAB)
  • Training Set Preparation: Prepare 20-25 binary mixture solutions containing this compound (2-40 µg/mL) and antazoline hydrochloride (60-150 µg/mL) in varying concentration ratios according to an experimental design.
  • Validation Set Preparation: Prepare 5-6 additional binary mixture solutions with different concentration ratios for independent validation.
  • Spectral Acquisition: Measure absorbance spectra of all solutions against a solvent blank in the wavelength range of 200-400 nm at 1 nm intervals. Export the absorbance data matrix for chemometric processing.
  • Model Development: Preprocess the spectral data using auto-scaling. For PLS, determine the optimal number of latent variables using leave-one-out cross-validation by selecting the model with the lowest Root Mean Square Error of Cross-Validation (RMSECV). For PCR, determine the optimal number of principal components that explain >99% of spectral variance.
  • Model Validation: Validate the developed models using the independent validation set. Acceptable models should demonstrate % recovery values of 98-102% and RSD values <2%.
  • Sample Analysis: Record the absorbance spectrum of the sample solution under the same conditions. Apply the spectrum to the validated PCR or PLS model to predict this compound concentration.

Chromatographic Methods

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides an excellent green alternative to conventional HPLC methods, with significantly reduced solvent consumption and faster analysis times. The method is particularly suitable for routine quality control of this compound in pharmaceutical formulations [3].

3.1.1 Detailed Protocol: HPTLC Method
  • Instrumentation: HPTLC system including automatic sample applicator, TLC scanner, and HPTLC silica gel 60 F254 plates (10 × 20 cm)
  • Chromatographic Conditions:
    • Stationary Phase: HPTLC silica gel 60 F254 plates
    • Mobile Phase: Ethyl acetate:ethanol:triethylamine (8:2:0.2, v/v/v)
    • Application Volume: 10 µL as bands with 4 mm length
    • Development Distance: 70 mm in a twin-trough chamber pre-saturated with mobile phase for 20 minutes
    • Detection: Densitometric scanning at 220 nm in reflectance-absorbance mode
  • Standard Preparation: Prepare a 1 mg/mL this compound stock solution in methanol. Prepare working standard solutions in the concentration range of 0.4-1.8 µg/band by appropriate dilution.
  • Sample Preparation: Extract the pharmaceutical formulation (eye drops or nasal spray) equivalent to about 1 mg of this compound with 3 × 10 mL of methanol. Combine the extracts in a 10 mL volumetric flask and dilute to volume with methanol. Filter through a 0.45 µm syringe filter if necessary.
  • Calibration: Apply 10 µL of each working standard in triplicate on the HPTLC plate. Develop the plate and scan the bands. Plot the peak area versus concentration to obtain the calibration curve. The relationship should be linear with a correlation coefficient >0.9995.
  • Analysis: Apply the sample solution alongside standards, develop under identical conditions, and quantify this compound by comparing sample band areas with the calibration curve.
  • Method Validation: The method demonstrates excellent accuracy with recovery values of 99.5-100.5% and precision with RSD <1.5% for this compound. The method is robust for the analysis of this compound in the presence of methylparaben and other formulation components [3].
High-Performance Liquid Chromatography (HPLC)

Green HPLC methods for this compound determination utilize ethanol-based mobile phases instead of the more hazardous acetonitrile, significantly reducing environmental impact and operator safety concerns [3].

3.2.1 Detailed Protocol: Green HPLC Method
  • Instrumentation: HPLC system with isocratic pump, UV detector, and C18 column (250 mm × 4.6 mm, 5 µm particle size)
  • Chromatographic Conditions:
    • Mobile Phase: Water:ethanol:acetonitrile (80:20:2, v/v/v)
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 20 µL
    • Detection Wavelength: 220 nm
    • Column Temperature: Ambient
    • Run Time: 10 minutes
  • Standard Preparation: Prepare a 1 mg/mL this compound stock solution in the mobile phase. Prepare working standards in the concentration range of 2-30 µg/mL by appropriate dilution with mobile phase.
  • Sample Preparation: For pharmaceutical formulations, dilute the sample quantitatively with mobile phase to obtain a nominal concentration of 10 µg/mL of this compound. Filter through a 0.45 µm PVDF syringe filter before injection.
  • System Suitability: The method should yield a symmetry factor ≤1.2 for the naphazoline peak, theoretical plates ≥2000, and RSD ≤2% for replicate injections of the standard solution.
  • Quantification: Inject standards and samples in duplicate. Construct a calibration curve by plotting peak area versus concentration. Calculate the this compound concentration in samples using the regression equation.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an inherently green approach for naphazoline determination as it eliminates the need for large volumes of liquid mobile phases, instead using inert gases as the mobile phase. This method is particularly suitable for stability-indicating analysis and impurity profiling [4].

3.3.1 Detailed Protocol: GC-MS Method
  • Instrumentation: GC-MS system with 5975C Inert MS with Triple Axis Detector and 7890A GC, equipped with a 5% Phenyl methyl polysiloxane column (30 m × 0.25 mm ID × 0.25 µm film thickness)
  • Chromatographic Conditions:
    • Carrier Gas: Helium at 1.0 mL/min constant flow
    • Injection Volume: 1 µL in split mode (split ratio 10:1)
    • Injection Temperature: 250°C
    • Oven Program: Initial temperature 80°C (hold 1 min), ramp to 240°C at 15°C/min, then to 290°C at 25°C/min (hold 5 min)
    • Ion Source Temperature: 230°C
    • Interface Temperature: 250°C
    • Detection: Selected Ion Monitoring (SIM) mode for naphazoline
  • Standard Preparation: Prepare stock solution of this compound in ethanol at 1 mg/mL. Prepare working standards in the range of 0.1-10 µg/mL.
  • Sample Preparation: Extract the pharmaceutical formulation with ethanol, dilute to an appropriate volume, and filter through a 0.45 µm PTFE filter.
  • Quantification: Use the m/z 141 and 172 ions for naphazoline quantification. Construct a calibration curve using peak areas of standard solutions.

Method Comparison and Selection Guide

Table 2: Comprehensive Comparison of Green Analytical Methods for this compound

Method Greenness Advantages Analysis Time Sensitivity Applications Greenness Score
Derivative Spectrophotometry [1] Minimal solvent consumption, no hazardous reagents <15 min LOD: 0.3 µg/mL Quality control of formulations Eco-Scale: 86 (Excellent)
Chemometric Spectrophotometry [2] Minimal solvent consumption, no separation needed <20 min Not specified Complex mixtures with spectral overlap Not specified
HPTLC [3] Low solvent consumption (<15 mL/analysis), ethanol-based mobile phase 30 min LOD: 0.1 µg/band Routine analysis, stability studies GAPI: Low environmental impact
Green HPLC [3] Ethanol replaces acetonitrile, reduced waste 10 min LOD: 0.5 µg/mL Assay and related substances Eco-Scale: 82 (Excellent)
GC-MS [4] No liquid mobile phases, high efficiency 15 min LOD: 0.05 µg/mL Impurity profiling, stability studies AGREE: 0.82 (Excellent)

The following decision workflow provides a systematic approach for selecting the appropriate green analytical method based on specific application requirements:

Start Start: Need NPZ Determination Q1 Primary Need? Start->Q1 Q2 Sample Complexity? Q1->Q2 Routine QC Q3 Need Impurity Profiling? Q1->Q3 Method Development M1 Derivative Spectrophotometry (Eco-Scale: 86) Q2->M1 Simple formulation M2 Chemometric Methods (PCR/PLS) Q2->M2 Complex mixture Q4 Available Resources? Q3->Q4 No M5 GC-MS Method (AGREE: 0.82) Q3->M5 Yes M3 HPTLC Method (Low solvent use) Q4->M3 Limited budget M4 Green HPLC (Ethanol mobile phase) Q4->M4 Adequate resources

Conclusion

The implementation of green analytical methods for this compound determination represents a significant advancement in sustainable pharmaceutical analysis. These methods demonstrate that environmental responsibility can be achieved without compromising analytical performance, with many green methods exhibiting superior efficiency and lower operational costs compared to traditional approaches. The comprehensive protocols provided in this document enable laboratories to select and implement appropriate green methods based on their specific application requirements, available resources, and desired level of greenness.

As the pharmaceutical industry continues to prioritize sustainability, the adoption of these green analytical methods for this compound and other pharmaceutical compounds is expected to grow. Future developments will likely focus on further minimizing solvent consumption, exploring alternative green solvents, and integrating automated and miniaturized systems to enhance both environmental and operational performance.

References

naphazoline hydrochloride stability in alkaline degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What is the primary stability concern with naphazoline hydrochloride? this compound is susceptible to degradation, particularly under alkaline conditions, leading to the formation of specific degradation products that must be monitored to ensure drug quality and safety [1] [2].

2. Which analytical techniques are best for monitoring naphazoline and its degradants? A combination of separation and spectroscopic techniques is most effective:

  • HPLC: Is the most referenced and validated method for separating and quantifying naphazoline, its co-formulated drugs (like pheniramine maleate or chlorpheniramine maleate), and their degradation products in a single run [1] [3] [4].
  • TLC-Densitometry: Offers a simpler, more economical, and faster green alternative for impurity profiling and stability studies [5].
  • Spectrophotometry with Chemometrics: Uses UV-Vis spectroscopy coupled with advanced data analysis tools (like PLS and Artificial Neural Networks) to resolve overlapping spectra of drugs and impurities without prior separation [1] [6].

3. What are the critical parameters for a stability-indicating HPLC method? Based on validated methods, the following table summarizes optimal and suboptimal conditions for a reverse-phase HPLC setup.

Parameter Recommended Conditions Conditions to Avoid / Troubleshoot
Stationary Phase Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) [3] [4] Phenyl-Hexyl and Cyano columns provided less satisfactory peak shapes [3] [4].
Mobile Phase Phosphate Buffer (10 mM, pH 2.8) + 0.5% Triethylamine : Methanol (68:32, v/v) [3] [4] Using methanol and water without buffer or triethylamine leads to broad, asymmetrical peaks [3] [4].
Flow Rate 1.0 mL/min [3] [4] -
Detection Wavelength 280 nm (ideal for formulations where naphazoline is low-dose) [3] [4] -
Column Temperature Ambient Raising temperature to 40°C did not improve poor peak shape caused by suboptimal mobile phase [3] [4].
Buffer pH pH 2.8 (critical for good resolution and peak symmetry) [3] [4] pH values of 4.0, 5.0, and 6.0 resulted in poor symmetry and resolution [3] [4].

4. Are there simpler methods if I don't have access to HPLC? Yes. A TLC-Densitometric method provides a reliable and green alternative. One validated protocol uses:

  • Stationary Phase: HPTLC silica gel F254 plates.
  • Mobile Phase: Ethyl acetate : Methanol : 33% Ammonia (8:2:0.5 or 2:8:1, by volume).
  • Detection: Densitometric measurement at 245 nm or 260 nm [1] [5].

5. Does naphazoline degrade under other stress conditions? Yes. Beyond alkaline hydrolysis, forced degradation studies show naphazoline can also degrade under:

  • Acidic hydrolysis (e.g., reflux in 1M HCl).
  • Oxidative stress (e.g., exposure to 5% H₂O₂).
  • Thermal stress (e.g., heating at 100°C).
  • Photolytic stress (exposure to UV light) [5] [7].

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is validated for simultaneously determining this compound and pheniramine maleate in the presence of their degradation products [3] [4].

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: 10 mM Phosphate Buffer (pH adjusted to 2.8) containing 0.5% (v/v) triethylamine : Methanol in a 68:32 ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection: Diode Array Detector (DAD) at 280 nm.
  • Injection Volume: 20 µL.
  • Run Time: ~10 minutes.

2. Sample Preparation:

  • Stock Solutions: Accurately weigh and dissolve this compound and pheniramine maleate in methanol to obtain primary stock solutions.
  • Working Standards: Dilute stock solutions with mobile phase or a suitable solvent to the required concentrations for calibration curves (e.g., 12.5-100 µg/mL for naphazoline and 150-1200 µg/mL for pheniramine) [3] [4].

3. Forced Degradation (Stability Testing):

  • Alkaline Degradation: Reflux the drug substance or formulation in a methanolic solution of 1M Sodium Hydroxide (NaOH) at 100°C for 2 hours [5]. Neutralize the solution before analysis.
  • Method Specificity: Inject the stressed sample. The method should achieve baseline separation between the analyte peaks and the degradation product peaks, with a peak purity factor ≥ 980 [3] [4].

The workflow for this method can be summarized as follows:

start Start Method Development prep Prepare Mobile Phase: - 10mM Phosphate Buffer, pH 2.8 - Add 0.5% Triethylamine - Mix with Methanol (68:32) start->prep column Use C18 Column (e.g., Agilent Zorbax Eclipse XDB) prep->column set_params Set Parameters: Flow: 1.0 mL/min Detection: 280 nm column->set_params inject_std Inject Standard Solution set_params->inject_std peak_ok Peak Shape and Resolution OK? inject_std->peak_ok adjust Troubleshoot: - Re-prepare buffer & check pH - Ensure triethylamine is fresh - Filter mobile phase peak_ok->adjust No validate Proceed to Method Validation peak_ok->validate Yes adjust->inject_std

Protocol 2: TLC-Densitometric Method

This method is a cost-effective alternative for impurity profiling [5].

1. Chromatographic Conditions:

  • Stationary Phase: TLC aluminum plates pre-coated with silica gel GF254.
  • Mobile Phase: Methanol : Ethyl Acetate : 33% Ammonia (2.0:8.0:1.0, by volume).
  • Migration Distance: ~8.5 cm.
  • Detection: Densitometric scanning at 260 nm.

2. Sample Application:

  • Using a micro-syringe, apply 10 µL of standard or sample solution as bands of 3 mm length on the TLC plate.

3. Analysis:

  • Develop the plate in a saturated chamber containing the mobile phase.
  • After development, air-dry the plate and scan it with a TLC densitometer.
  • Plot the calibration curve as the relationship between peak area and the corresponding concentration.

Troubleshooting Common Experimental Issues

Issue 1: Broad or Asymmetrical Peaks in HPLC

  • Cause: The most common cause is suboptimal mobile phase composition, particularly incorrect buffer pH or missing additive [3] [4].
  • Solution:
    • Precisely adjust the pH of the phosphate buffer to 2.8.
    • Ensure triethylamine (0.5% v/v) is added as a silanol blocker to improve peak shape.
    • Filter and degas the mobile phase thoroughly.

Issue 2: Inadequate Separation Between Analyte and Degradant

  • Cause: The chromatographic conditions do not offer sufficient selectivity.
  • Solution:
    • Fine-tune the ratio of organic solvent (methanol) to aqueous buffer in the mobile phase in small increments (e.g., 1-2%).
    • Ensure the column is in good condition and has not been overloaded. If problems persist, consider using a column from a different manufacturing batch.

Issue 3: Poor Resolution in TLC

  • Cause: The activity of the TLC plate or the mobile phase composition may be inconsistent.
  • Solution:
    • Activate the TLC plates by heating in an oven before use.
    • Pre-saturate the TLC chamber with mobile phase vapor for at least 20 minutes before development.
    • Adjust the ratio of ammonia in the mobile phase slightly to improve separation [5].

The following diagram outlines a logical approach to diagnosing and resolving common HPLC problems:

issue Common Issue: Poor HPLC Peak Shape step1 Check Mobile Phase pH Ensure it is precisely 2.8 issue->step1 step2 Confirm 0.5% Triethylamine is added to buffer step1->step2 step3 Verify buffer and solvent are properly mixed and degassed step2->step3 step4 Check for column damage or overloading step3->step4 resolved Problem Resolved step4->resolved

References

optimization of mobile phase for naphazoline hydrochloride HPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

Optimized HPLC Method for Naphazoline Hydrochloride

The table below summarizes the core parameters of a validated, stability-indicating HPLC method for the simultaneous analysis of Naphazoline HCl and Pheniramine Maleate [1] [2].

Parameter Specification
Objective Stability-indicating assay for Naphazoline HCl & Pheniramine Maleate [1] [2]
Column Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) [1] [2]
Mobile Phase 10 mM Phosphate Buffer (pH 2.8) + 0.5% Triethylamine : Methanol (68:32, v/v) [1] [2]
Flow Rate 1.0 mL/min [1] [2]
Detection (DAD) 280 nm [1] [2]
Retention Time (approx.) Naphazoline HCl: ~3 min; Pheniramine: ~5-6 min [1] [2]
Linearity (Naphazoline HCl) 12.5 - 100 µg/mL (R² > 0.999) [1] [2]
LOD/LOQ (Naphazoline HCl) 0.02 µg/mL / 0.07 µg/mL [1] [2]

FAQs and Troubleshooting Guide

Here are answers to common questions and problems encountered during method development and operation.

Q1: Why is mobile phase pH so critical for this method?

  • Answer: The pKa of Naphazoline HCl is 10.8, meaning it is a basic compound that will be protonated and carry a positive charge at most pH values [1] [2]. At the optimized mobile phase pH of 2.8, the silanol groups on the silica stationary phase are protonated and less likely to interact with the basic analyte. This suppresses secondary interactions, leading to symmetric peaks and consistent retention times [1] [2] [3]. Using a higher pH can result in broad or tailing peaks.

Q2: What is the purpose of triethylamine (TEA) in the mobile phase?

  • Answer: Triethylamine acts as a competing base and silanol blocker [1] [2]. Even at low pH, some silanol interactions can occur. TEA preferentially binds to these active sites on the stationary phase, further preventing the basic Naphazoline molecules from interacting. This is a common and effective strategy to improve peak shape for basic compounds [4] [3].

Q3: How can I improve peak shape if I still observe tailing?

  • Answer: Peak tailing, especially for basic compounds, is often related to stationary phase interactions. Here are systematic steps to address it [5] [3]:
  • Confirm the column: Ensure you are using a high-purity silica C18 column (Type B). The validated method used an Agilent Zorbax Eclipse XDB C18, which is known for low silanol activity [1] [2].
  • Check mobile phase preparation: Accurately adjust the buffer pH to 2.8 and ensure the concentration of triethylamine is correct (0.5% v/v) [1] [2].
  • Consider column overload: If the injection volume or concentration is too high, peaks may front or tail. Reduce the injection volume as a test [5] [3].

Q4: What can cause broad peaks in my analysis?

  • Answer: Broad peaks reduce resolution and sensitivity. Common causes and fixes include [5] [3]:
  • High extra-column volume: Use capillary tubing with the smallest suitable internal diameter and keep connections as short as possible.
  • Inappropriate detector settings: Ensure the detector's data acquisition rate is high enough (aim for 20-40 data points across the narrowest peak) and the response time is set correctly [5].
  • Longitudinal dispersion: If the retention time is excessively long, consider using a slightly stronger mobile phase (e.g., 70:30 buffer:methanol) or a gradient elution to sharpen later-eluting peaks [3].

Q5: Are there alternative columns or mobile phases I can use?

  • Answer: Yes, other approaches have been documented:
  • Alternative Mobile Phase: A method for Naphazoline HCl with Phenylephrine HCl used a mobile phase of Potassium Dihydrogen Phosphate buffer (pH 3.0), Acetonitrile, and Triethylamine (80:20:0.01 v/v/v) [6]. This demonstrates that Acetonitrile can be a viable alternative to Methanol.
  • Alternative Column: One source indicates that Naphazoline HCl can be separated on a Newcrom R1 column, which is a reverse-phase column with low silanol activity, using a mobile phase containing Acetonitrile, Water, and Phosphoric Acid [7].

The following diagram illustrates the logical workflow for troubleshooting common issues with this method, based on the symptoms you observe.

G Start Start: Observe HPLC Issue PeakShape Poor Peak Shape? Start->PeakShape BroadPeaks Broad Peaks? Start->BroadPeaks NoPeak No or Very Small Peak? Start->NoPeak Sub_Tailing Symptom: Peak Tailing PeakShape->Sub_Tailing Sub_Fronting Symptom: Peak Fronting PeakShape->Sub_Fronting Sub_AllBroad All Peaks Broad BroadPeaks->Sub_AllBroad Sub_LateBroad Later Peaks Broader BroadPeaks->Sub_LateBroad Act_CheckWavelength 1. Confirm detection wavelength (280 nm) NoPeak->Act_CheckWavelength Act_CheckColumn 1. Confirm column type (high-purity silica C18) Sub_Tailing->Act_CheckColumn Act_ReduceInj 3. Reduce injection volume Sub_Fronting->Act_ReduceInj Act_CheckConnections 1. Check for excessive extra-column volume Sub_AllBroad->Act_CheckConnections Act_StrongMP 3. Consider stronger mobile phase or gradient Sub_LateBroad->Act_StrongMP Act_CheckTEA 2. Verify mobile phase pH (2.8) and TEA concentration (0.5%) Act_CheckColumn->Act_CheckTEA Act_CheckTEA->Act_ReduceInj Act_DetectorSettings 2. Optimize detector data rate and response time Act_CheckConnections->Act_DetectorSettings Act_Degradation 2. Check for sample degradation or stability issues Act_CheckWavelength->Act_Degradation Act_CheckSeal 3. Check injector for leaks or worn seal Act_Degradation->Act_CheckSeal

References

methods for naphazoline HCl impurity separation and identification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Impurity Profiling

The table below summarizes three key techniques for analyzing naphazoline HCl (NPZ) and pheniramine maleate (PHN) along with their official impurities.

Method Key Components Analyzed Separation Conditions Linear Range Detection Limit (LOD)

| RP-HPLC-DAD [1] [2] | NPZ, PHN, NPZ Impurity B, PHN Impurity A, PHN Impurity B | Column: Hypersil ODS (250 x 4.6 mm, 5 µm) Mobile Phase: Phosphate buffer pH 6.0:ACN (70:30, v/v) Flow Rate: 1.0 mL/min Detection: 260 nm | NPZ: 5-45 µg/mL NPZ Impurity B: 5-45 µg/mL PHN: 10-110 µg/mL PHN Impurity A: 10-70 µg/mL PHN Impurity B: 10-120 µg/mL [1] | Not specified in detail for all compounds; method confirmed as precise and accurate. [1] | | TLC-Densitometry [3] | NPZ, PHN, NPZ Impurity B, PHN Impurity A, PHN Impurity B | Stationary Phase: TLC silica gel F254 Mobile Phase: MeOH:Ethyl acetate:33% ammonia (2:8:1, v/v/v) Detection: 260 nm | NPZ: 2-50 µg/band NPZ Impurity B: 0.1-10 µg/band PHN: 10-110 µg/band PHN Imp A & B: 2-50 µg/band [3] | Enables detection at microgram-per-band levels. [3] | | Chemometrics-Assisted Spectrophotometry (PLS & ANN models) [4] [5] | NPZ, PHN, NPZ Impurity B, PHN Impurity A, PHN Impurity B | Technique: UV Spectrophotometry with multivariate calibration Spectral Range: 250-300 nm | NPZ: 5-13 µg/mL NPZ Impurity B: 1-5 µg/mL PHN: 10-60 µg/mL PHN Imp A & B: 2-14 µg/mL [4] [5] | PLS Model: NPZ: 0.447 µg/mL PHN: 1.750 µg/mL [4] [5] |

Detailed Experimental Protocols

HPLC Method for Dosage Form and Biological Fluid [1]

This is a stability-indicating method validated per ICH guidelines.

  • Instrumentation: HPLC system with DAD detector.
  • Chromatographic Conditions:
    • Column: Hypersil ODS (250 mm x 4.6 mm i.d., 5 µm particle size).
    • Mobile Phase: Phosphate buffer pH 6.0: Acetonitrile in a ratio of 70:30 (v/v). Use isocratic elution.
    • Buffer Preparation: Add 0.8 mL of orthophosphoric acid and 0.4 mL of triethylamine to 500 mL of double-distilled water. Adjust pH to 6.0 using 10% KOH [1].
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 260 nm.
    • Injection Volume: 10 µL.
    • Temperature: Ambient.
  • Sample Preparation:
    • Eye Drops: Transfer 1.0 mL of the sample into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, then dilute to volume with the mobile phase [1].
    • Spiked Aqueous Humor: The method has also been validated in rabbit aqueous humor following FDA bioanalytical guidelines [1].
TLC-Densitometry Method [3]

This method is noted for being simple, cost-effective, and green.

  • Instrumentation: TLC system with autosampler, scanner, and win CATS software.
  • Chromatographic Conditions:
    • Stationary Phase: TLC aluminum plates pre-coated with silica gel GF254 (0.25 mm thickness).
    • Mobile Phase: Methanol: Ethyl Acetate: 33% Ammonia in the ratio of 2:8:1 (by volume).
    • Application Volume: 10 µL applied as a band with a 3 mm length.
    • Development Chamber: Saturated twin-trough glass chamber.
    • Development Distance: 8.5 cm.
    • Detection: Scan the air-dried plates at 260 nm.
  • Sample Preparation:
    • Prepare standard solutions in methanol.
    • For eye drops, mix the contents of 10 bottles. Transfer a 20.0 mL aliquot into a 25 mL volumetric flask, add 3 mL of methanol, sonicate for 20 minutes, and dilute to volume with methanol [3].

Troubleshooting Common HPLC Issues

The workflow below outlines steps to diagnose and resolve common HPLC problems.

G Start Start: HPLC Performance Issue PeakShape Poor Peak Shape or Tailing Start->PeakShape RtShift Retention Time Shifts Start->RtShift LowResponse Low Detector Response Start->LowResponse CheckColumn Check Column Condition PeakShape->CheckColumn CheckpH Check Mobile Phase pH CheckColumn->CheckpH AdjustpH Adjust pH to 2.8 (if method allows) CheckpH->AdjustpH AddTEA Add 0.5% Triethylamine as silanol blocker AdjustpH->AddTEA CheckMobilePhase Check Mobile Phase Preparation & Stability RtShift->CheckMobilePhase Reprepare Re-prepare mobile phase Ensure exact buffer:organic ratio CheckMobilePhase->Reprepare CheckWavelength Confirm Detection Wavelength (260-280 nm) LowResponse->CheckWavelength

Frequently Asked Questions (FAQs)

What are the official impurities of naphazoline HCl?

According to the British Pharmacopoeia (BP), naphazoline HCl has four official impurities designated as A, B, C, and D [1] [4]. A commonly targeted impurity for monitoring in analytical methods is NPZ Impurity B [1] [3] [6].

How can I analyze impurities without HPLC?

For laboratories without access to HPLC, TLC-Densitometry is an excellent alternative. It is cost-effective, rapid, and provides adequate separation and quantification for the parent drugs and multiple impurities [3]. Furthermore, chemometrics-assisted spectrophotometry (using PLS or ANN models) can be used, which only requires a standard UV spectrophotometer. This method is ideal for resolving severely overlapping spectra without physical separation [4] [5].

My analytes are not retaining on my C18 column. What should I do?

This could be due to a mobile phase that is too strong. Try reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention. Alternatively, as one study did, you can switch to a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, to exploit different interaction mechanisms with your analytes [7].

Why is my method not stability-indicating?

A stability-indicating method must effectively separate the main drug from its degradation products. If your method fails this, conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) on the drug substance. Then, re-optimize your chromatographic conditions, paying close attention to the mobile phase pH and buffer concentration, to achieve baseline separation between the drug peaks and all degradation peaks [7].

References

forced degradation studies naphazoline hydrochloride stability indicating method

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Stability-Indicating Methods for Naphazoline HCl

Stability-indicating methods are essential for separating naphazoline from its degradation products. The table below summarizes two established chromatographic methods.

Method Attribute HPLC-DAD Method (for NPZ & Pheniramine) [1] RP-HPLC Method (for NPZ & Pheniramine) [2] [3]
Analytical Technique Reverse-Phase HPLC with DAD detection Reverse-Phase HPLC with UV detection
Stationary Phase Hypersil ODS (250 mm x 4.6 mm, 5 µm) Agilent Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v) 10 mM Phosphate buffer pH 2.8 + 0.5% Triethylamine : Methanol (68:32, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 260 nm 280 nm
Run Time Information missing ~10 minutes
Linearity Range (NPZ) 5.00 - 45.00 µg/mL 12.5 - 100 µg/mL
Key Application Separation and quantification of NPZ, pheniramine, and three official impurities. Also validated in rabbit aqueous humor. Simultaneous determination of NPZ and pheniramine; validated as per ICH guidelines.

Forced Degradation Study Protocols

Forced degradation studies help identify degradation pathways and products. Here are specific protocols for naphazoline hydrochloride.

Photodegradation Studies
  • Procedure: Expose solid naphazoline HCl and its binary mixtures (1:1, w/w) with excipients to UV/Vis light at a dose of 94.510 kJ/m² [4] [5] [6].
  • Analysis: Use FT-IR/ATR and NIR spectroscopy to monitor changes. Chemometric tools like Principal Component Analysis (PCA) can detect subtle interactions not visible through visual inspection alone [4].
  • Key Finding: Naphazoline's mixtures with excipients were found to be less sensitive to forced degradation compared to other drugs like timolol, but interactions with mannitol and Tris HCl were identified [4].
Thermal and Humidity Stress Studies
  • Procedure: Subject solid binary mixtures (1:1, w/w) of naphazoline with excipients to 70°C and 80% relative humidity [4] [5] [6].
  • Analysis: Similarly, use FT-IR/ATR and NIR spectroscopy combined with chemometric analysis (PCA, Hierarchical Cluster Analysis) to evaluate stability [4].
Photodegradation in Solution
  • Procedure: Prepare naphazoline solutions and expose them to UVA/VIS irradiation (300-800 nm) across a range of pH values (1-13) [7].
  • Analysis: Use LC-UV for quantitative analysis and UPLC-HRMS/MS to identify degradation products. The study found the highest degradation for basic naphazoline at pH below 7 [7].

Experimental Workflow

The following diagram outlines a logical workflow for conducting forced degradation studies.

workflow Start Start: Plan Forced Degradation Study Stress Apply Stress Conditions Start->Stress Analyze Analyze Samples Stress->Analyze Identify Identify Degradants Analyze->Identify Validate Validate Stability-Indicating Method Identify->Validate

Frequently Asked Questions & Troubleshooting

Q1: Why is the peak shape for naphazoline broad or asymmetric in my HPLC method?

  • Cause: Broad peaks can be caused by secondary interactions with residual silanols on the C18 column, especially for basic compounds like naphazoline (pKa ~10.8) [2] [3].
  • Solution: Modify the mobile phase by adding 0.5% triethylamine as a silanol blocker. Using a phosphate buffer at a low pH (2.8) can also improve peak shape and symmetry [2] [3].

Q2: My method fails to separate naphazoline from its degradation products. How can I improve resolution?

  • Cause: The method parameters may not be optimal for resolving closely eluting compounds.
  • Solution:
    • Adjust pH: The retention time and resolution of naphazoline are highly sensitive to mobile phase pH. Systematically test pH between 2.8 and 6.0 to find the optimal condition [2] [3].
    • Optimize Mobile Phase: Fine-tune the organic modifier (methanol or acetonitrile) ratio. For example, a 32% methanol composition has been successfully used [2] [3].
    • Consider Alternative Columns: While a C18 column is standard, phenyl-hexyl or cyano columns can offer different selectivity based on π-π interactions or polarity, respectively [2] [3].

Q3: What are the critical parameters to validate a stability-indicating method for naphazoline?

  • Answer: As per ICH guidelines, the method must demonstrate specificity by showing separation of the analyte from its degradation products. Key validation parameters include [2] [1]:
    • Linearity: Over the specified range (e.g., 5-45 µg/mL or 12.5-100 µg/mL).
    • Accuracy and Precision (RSD < 2.0%).
    • Robustness: To deliberate variations in pH or mobile phase composition.
    • LOD and LOQ: To ensure sensitivity for detecting and quantifying degradants.

Q4: Which excipients are most likely to interact with naphazoline in a solid formulation?

  • Answer: Forced degradation studies have shown that Mannitol (MAN) and Tris HCl (TRIS) exhibit identifiable interactions with naphazoline under high heat and humidity [4] [5] [6]. While naphazoline mixtures are generally less sensitive, these excipients should be carefully evaluated during formulation development.

References

reducing matrix effects in naphazoline HCl biological sample analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Matrix effects in LC-MS occur when compounds co-eluting with your analyte suppress or enhance its ionization, leading to inaccurate, irreproducible results and reduced sensitivity [1] [2]. The table below summarizes the primary culprits, especially in biological samples like plasma or serum.

Source of Interference Impact on LC-MS Analysis
Phospholipids (primary concern in plasma/serum) [3] Cause significant ion suppression, foul the MS source, reduce column lifetime, and elute erratically [3].
Proteins & Lipids [4] Can disrupt analyte binding and cause nonspecific binding, leading to inaccurate signal intensities [4].
Ionizable Metabolites [1] Compete for available charge during the electrospray process, causing ion suppression or enhancement [1].
Mobile Phase Impurities [1] [2] Trace impurities can suppress the electrospray signal of the analytes [1].
High Mass, Polarity, or Basicity Compounds [1] Prone to cause matrix effects, though the mechanisms are not fully explored [1].

How to Detect Matrix Effects

Before solving the problem, you need to confirm its presence and extent. Here are two established experimental protocols for detection.

Protocol 1: Post-Column Infusion (Qualitative Assessment)

This method helps you visualize regions of ionization suppression/enhancement throughout the chromatographic run [1] [2].

  • Setup: Connect a syringe pump containing a dilute solution of your analyte (naphazoline HCl) to a T-union between the HPLC column outlet and the MS inlet.
  • Infusion: Start a constant infusion of the analyte to establish a stable background signal.
  • Injection: Inject a blank, processed sample matrix (e.g., plasma without the analyte) using your LC method.
  • Detection: Monitor the analyte signal. A dip or rise in the signal indicates the elution time of matrix interferents that cause suppression or enhancement, respectively [2].

The workflow for this qualitative assessment is as follows:

start Start Post-Column Infusion infuse Infuse Naphazoline HCl Solution start->infuse inject Inject Blank Processed Matrix infuse->inject monitor Monitor MS Signal in MRM Mode inject->monitor decision Signal Stable? monitor->decision end_supp Signal Dip: Ion Suppression Zone decision->end_supp Yes end_enh Signal Rise: Ion Enhancement Zone decision->end_enh Yes end_none Signal Stable: No Significant Effect decision->end_none Yes

Protocol 2: Post-Extraction Spiking (Quantitative Assessment)

This method calculates a Matrix Factor (MF) to quantify the effect [1] [5].

  • Prepare Samples:
    • A (Neat Solution): Analyze naphazoline HCl in a pure mobile phase or buffer.
    • B (Spiked Matrix): Take a blank matrix extract (after sample prep), spike it with naphazoline HCl, and analyze it.
  • Calculation:
    • Matrix Factor (MF) = Peak Area of (B) / Peak Area of (A)
    • Interpretation: An MF of 1 indicates no matrix effect. <1 indicates suppression, and >1 indicates enhancement.
  • Experimental Design: For robust validation, this should be performed using lots of matrix from at least 6 different sources. The relative standard deviation of the MF (%RSD) should be <15% to prove consistency [5]. Using an interleaved analysis order (alternating neat and matrix samples) is more sensitive in detecting variability than running in blocks [5].

Strategies to Overcome Matrix Effects

Once detected, you can use the following strategies to mitigate matrix effects. A combination of effective sample preparation and good chromatographic practice is often the best approach.

Advanced Sample Preparation

The goal is to remove phospholipids and other interferents before LC-MS analysis.

  • Targeted Phospholipid Depletion: Use specialized products like HybridSPE-Phospholipid plates. These contain zirconia-silica particles that selectively bind phospholipids through Lewis acid/base interactions, dramatically reducing matrix interference and improving analyte response [3].
  • Biocompatible Solid-Phase Microextraction (Bio-SPME): This technique uses fibers to extract the analyte directly from the sample. The binder shields the fiber from large biomolecules, concentrating the analyte without co-extracting most of the matrix. It can provide over twice the analyte response with one-tenth the phospholipid response compared to protein precipitation [3].
  • Dilution: Simple sample dilution can reduce the concentration of interferents. This is only feasible if the sensitivity of your assay is high enough to accommodate the dilution [1].
Chromatographic Optimization

Adjust your LC method to separate the analyte from interferents.

  • Improve Separation: Modify the stationary phase, mobile phase gradient, or column temperature to shift the retention time of naphazoline HCl away from the elution window of phospholipids and other interferents [1].
  • Use Different Columns: The selectivity of the column plays a significant role. Testing different chemistries (e.g., HILIC, F5) can help find one where your analyte does not co-elute with matrix components [3] [5].
Data Correction Techniques

When elimination is not fully possible, these methods can correct the data.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A deuterated version of naphazoline (e.g., Naphazoline-d4) has nearly identical chemical and chromatographic properties but a different mass. It co-elutes with the analyte and experiences the same matrix effect, allowing for perfect correction when using the peak area ratio (analyte/SIL-IS) for quantification [1] [2].
  • Standard Addition Method: This technique is useful when a SIL-IS is unavailable. The same sample is spiked with increasing known amounts of analyte and analyzed. The concentration in the original sample is determined by extrapolating the calibration curve back to the x-axis. This method accounts for the specific matrix effect in each individual sample [1].

Key Practical Considerations

  • Lipemic Plasma Poses the Highest Risk: Samples with high lipid content are most prone to causing severe matrix effects. It is recommended to evaluate more than one source of lipemic plasma during method validation [5].
  • Sample Analysis Order Matters: To get a true picture of matrix effect variability during validation, analyze your calibration standards and post-extraction spiked samples in an interleaved order rather than in separate blocks [5].

I hope this technical guide provides a solid foundation for troubleshooting matrix effects in your naphazoline HCl analysis.

References

improving detection sensitivity for trace naphazoline hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary techniques for sensitive analysis of Naphazoline HCl? Several separation-based techniques are highly effective. High-Performance Liquid Chromatography (HPLC/UHPLC) is the most widely reported for its ability to separate NPZ from other components and impurities simultaneously [1] [2] [3]. Thin-Layer Chromatography with densitometric detection (TLC-densitometry) offers a simpler, cost-effective alternative, especially for impurity profiling [4]. Potentiometric sensors using screen-printed or carbon-paste electrodes provide a rapid, direct measurement option [5].

Q2: How can I improve sensitivity and reduce matrix interference in complex samples? Sample pre-concentration is a key strategy. Solid-Phase Extraction (SPE) can be used offline to clean up and concentrate samples before injection, which greatly enhances sensitivity and protects the analytical column, especially in protein-rich matrices [6]. For HPLC, large-volume injection with an online SPE system is a powerful approach to achieve lower detection limits without affecting peak performance [6].

Q3: My HPLC method for NPZ has broad peaks. How can I improve the peak shape? Broad peaks can often be mitigated by optimizing the mobile phase. Research indicates that adding a silanol blocker like triethylamine (TEA) to the aqueous mobile phase can significantly improve peak symmetry. A concentration of 0.05% to 0.5% TEA has been successfully used in methods for NPZ and related compounds [2] [3]. Using a mobile phase buffer at a low pH (e.g., pH 2.8-3.0) also enhances peak shape for these basic compounds [2].

Troubleshooting Guides

Guide 1: Optimizing an HPLC Method for Sensitivity and Separation

This guide is based on a systematic screening protocol for developing a UHPLC method [1].

  • Step 1: Rapid Scouting - Begin by quickly evaluating analyte retention under low and high pH conditions. Use a C18 column with scouting gradients of 5-90% acetonitrile over 10 minutes with formic acid (low pH) and ammonium hydroxide (high pH) buffers. Track the peaks using a mass detector (e.g., ACQUITY QDa) for accurate identification [1].
  • Step 2: Systematic Screening - Once the better pH range is identified (low pH is often optimal for NPZ), screen different column chemistries (e.g., C18, Phenyl-Hexyl, HSS T3) and organic modifiers (acetonitrile vs. methanol) using an automated column and solvent manager. This helps identify the combination that provides the best selectivity [1].
  • Step 3: Final Optimization - Fine-tune the best-performing method from the screening phase. Adjust parameters like gradient time, temperature, flow rate, and column dimensions to achieve the target resolution (e.g., USP resolution ≥1.5 between all peaks) and acceptable peak tailing (e.g., ≤1.5) [1].

The workflow below illustrates this systematic approach:

Start Start Method Development Step1 Rapid pH Scouting • Test low vs. high pH • Use C18 column & scouting gradient • Track with MS detection Start->Step1 Step2 Column & Solvent Screening • Screen multiple column types • Compare ACN vs. MeOH • Use automated system Step1->Step2 Step3 Fine-Tuning • Adjust gradient, temperature, flow • Target: Resolution ≥1.5, Tailing ≤1.5 Step2->Step3 End Validated HPLC Method Step3->End

Final Method Example from Literature [1]:

  • Column: XSelect Premier CSH C18, 4.6 x 150 mm, 2.5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in methanol
  • Gradient: Programmed from 5% to 90% B
  • Flow Rate: 1.1 mL/min
  • Detection: UV at 260 nm
  • Column Temperature: 42 °C
Guide 2: Developing a Sensitive Potentiometric Sensor

This protocol is based on the construction of ion-selective electrodes for NPZ [5].

  • Step 1: Electrode Preparation - Prepare the sensor using a screen-printed or carbon-paste platform. The electrode's composition (e.g., type of ionophore and plasticizer) is critical and should be optimized for NPZ.
  • Step 2: Conditioning - Condition the prepared electrode to stabilize its response. Studies show that a conditioning time of 24 hours can lead to a stable and Nernstian response.
  • Step 3: Performance Characterization - Validate the sensor's performance. A well-optimized sensor for NPZ should exhibit:
    • A fast response time (about 3 seconds)
    • A wide linear range (e.g., 1 x 10⁻⁶ to 1 x 10⁻² mol L⁻¹)
    • A low detection limit (as low as 1.5 x 10⁻⁶ M)
    • A long lifetime (up to 3 months for screen-printed sensors) [5]

Performance Comparison of Analytical Techniques

The table below summarizes key performance metrics from published methods to help select an appropriate technique.

Technique Reported Linear Range Detection Limit Key Advantages Reference
HPLC (UV Detection) 12.5 - 100 µg/mL (NPZ) Not Specified Stability-indicating; separates degradation products [2]
UHPLC (PDA/MS Detection) Custom range for impurities Not Specified High efficiency; separates APIs and multiple impurities in one run [1]
TLC-Densitometry 2.0 - 50.0 µg/band (NPZ) Not Specified Cost-effective; high throughput; green solvent options [4]
Potentiometric Sensor 1x10⁻⁶ - 1x10⁻² mol/L 1.5x10⁻⁶ mol/L (~0.0004 µg/mL) Very fast response; portable; highly sensitive [5]
Chemometric Spectrophotometry 2.0 - 40 mg/L (NPZ) Not Specified No separation needed; fast; solves spectral overlap [7]

Essential Tips for Reproducibility

  • Automate Liquid Handling: Manual pipetting is a major source of error in sensitive assays. Using non-contact, automated liquid handlers improves accuracy, precision, and reproducibility, especially for PCR, ELISA, or cell-based assays [8].
  • Manage Your pH: The retention time and peak shape of NPZ and related compounds are highly sensitive to mobile phase pH. Always use a freshly prepared and accurately adjusted buffer [2].
  • Verify Selectivity with Peak Purity: Use a Photodiode Array (PDA) detector to confirm that the NPZ peak is pure and free from co-eluting impurities or degradation products, which is crucial for stability-indicating methods [1] [2].

References

naphazoline hydrochloride method robustness testing parameters

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Robustness Testing for Naphazoline HCl HPLC Methods

Q1: What are the critical method parameters to test for robustness in a Naphazoline HCl HPLC method?

Robustness testing evaluates a method's reliability when small, deliberate changes are made to its operational parameters. For an HPLC method assaying Naphazoline HCl, the key parameters to test typically include the mobile phase composition, pH of the aqueous buffer, flow rate, and column temperature [1] [2].

The following table summarizes the specific variations and acceptance criteria for a robustness test based on a published stability-indicating method [1] [3].

Parameter Normal Conditions Variations Studied Impact on Analysis
Mobile Phase pH Phosphate buffer, pH 2.8 [1] pH 2.8, 4.0, 5.0, 6.0 [1] Optimal at pH 2.8; significant peak broadening/tailing at higher pH [1] [3].
Organic Modifier Methanol (32%) [1] Different ratios of methanol and water tested during development [1] Broad peaks with incorrect solvent ratios; improved with buffer and triethylamine [1].
Flow Rate 1.0 mL/min [1] [4] Information not explicitly stated in results, but flow rate is a standard parameter for robustness testing. A common variation is ±0.1 mL/min. The system suitability (e.g., theoretical plates, resolution) should remain within limits.
Stationary Phase C18 (Agilent Zorbax) [1] Compared with Phenyl-Hexyl and Cyano columns [1] C18 column provided superior peak shape and resolution [1].
Wavelength 280 nm [1] or 260 nm [4] Not a typical robustness parameter, but selected for method capability. Chosen to accommodate low concentration of Naphazoline HCl in formulation [1].

Q2: What system suitability criteria are used to judge a robust method?

When variations are applied, the method is considered robust if key system suitability criteria remain within specified limits. These often include [1] [3]:

  • Theoretical plates: A measure of column efficiency (e.g., >6000 for Naphazoline HCl [1]).
  • Peak symmetry/tailing factor: An indicator of peak shape (e.g., between 0.80 and 1.20 [1]).
  • Resolution (Rs): Ensures baseline separation between peaks (e.g., Rs ≥ 3 [1]).

Q3: We are developing a method for a combination product. What should we consider?

When analyzing Naphazoline HCl in combination with other active ingredients like Pheniramine Maleate, robustness testing becomes even more critical.

  • Peak Purity: The method must demonstrate that the analyte peaks are pure and completely separated from degradation products generated under stress conditions (e.g., acid, base, oxidation). A peak purity factor of ≥980 is an excellent indicator [1] [3].
  • Co-eluting Impurities: Use a Diode Array Detector (DAD) to ensure that the peaks for Naphazoline HCl, Pheniramine Maleate, and their impurities are fully resolved and spectrally pure [4] [5].

Standard Operating Procedure (SOP) for Robustness Testing

This workflow outlines the experimental design for a robustness test based on the principles of ICH guidelines.

start Define Robustness Test Parameters p1 Set Normal Method Conditions start->p1 p2 Select Parameters for Variation (e.g., pH, Flow Rate, Mobile Phase %) p1->p2 p3 Define Acceptance Criteria (Theoretical Plates, Symmetry, Resolution) p2->p3 p4 Execute HPLC Runs with deliberate, one-at-a-time variations p3->p4 p5 Collect & Analyze Data (Compare system suitability against criteria) p4->p5 decision Do all variations meet acceptance criteria? p5->decision p6 Document Results and Establish Method Tolerances decision->p2 No, refine method decision->p6 Yes

Troubleshooting Common Robustness Issues

  • Problem: Peak Tailing or Broadening

    • Cause: High pH causing undesirable interaction with silanol groups on the column [1] [3].
    • Solution: Lower the pH of the buffer (e.g., to 2.8) and add a silanol blocker like triethylamine (0.5% v/v) to the mobile phase [1] [3].
  • Problem: Inadequate Resolution Between Analytes or from Impurities

    • Cause: Mobile phase composition or column type is not optimal.
    • Solution: Fine-tune the ratio of organic solvent to aqueous buffer. A C18 column was found to provide better resolution and peak shape for this analysis compared to Phenyl-Hexyl or Cyano columns [1].
  • Problem: Method Fails When a Different C18 Column is Used

    • Cause: Not all C18 columns are identical. Differences in silica base, bonding chemistry, and endcapping can affect performance.
    • Solution: During development, test the method on columns from different manufacturers or different lots to ensure the method is truly robust [1].

References

handling naphazoline HCl sample degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Degradation and Its Causes

Naphazoline HCl is susceptible to degradation under various stress conditions. Understanding these helps in designing preventive strategies.

  • Primary Cause: Alkaline Hydrolysis - A key degradation pathway occurs in alkaline conditions, leading to the formation of a primary degradation product whose identity has been confirmed through NMR and MS studies [1].
  • Other Stress Factors - Studies show that drugs like naphazoline can degrade when exposed to extreme pH conditions, UV/Vis light, and high temperature/high humidity [2]. Interactions with certain pharmaceutical excipients can also accelerate this process [2].

Troubleshooting FAQs and Solutions

Here are specific, actionable steps you can take to prevent and manage degradation during analysis.

FAQ Question Root Cause & Solution

| How to prevent degradation during sample preparation? | Root Cause: Exposure to alkaline pH or high heat. Solution: Prepare and dilute samples using neutral buffers and keep solutions cool. | | How to confirm if my sample has degraded? | Root Cause: Co-elution of the degradation product with the active drug, skewing results. Solution: Use a stability-indicating method (see below) to confirm separation of all peaks and check peak purity with a DAD or MS detector [3] [4]. | | My HPLC method cannot separate the drug from its degradants. What should I do? | Root Cause: The method lacks specificity for the degradation products. Solution: Optimize the method with a low-pH mobile phase and a suitable column (e.g., C18). A systematic screening protocol is highly effective [3]. |

Proven Analytical Methods and Protocols

To reliably analyze naphazoline HCl in the presence of its degradation products, you should use a stability-indicating method. The following protocols have been successfully validated.

Stability-Indicating HPLC Method

This method efficiently separates naphazoline HCl from its degradation products and related substances [5] [4].

  • Chromatographic Conditions
    • Column: Hypersil ODS (5 µm, 250 x 4.6 mm) or equivalent C18 column [5].
    • Mobile Phase: Phosphate buffer (pH 6.0) : Acetonitrile in a 70:30 (v/v) ratio [5].
    • Flow Rate: 1.0 mL/min [5].
    • Detection: UV at 260 nm [5].
    • Injection Volume: 10 µL [5].
  • Method Notes
    • The mobile phase should be prepared with triethylamine (TEA), which acts as a silanol blocker to improve peak shape [4].
    • The buffer must be filtered through a 0.45 µm membrane before mixing with the organic solvent [5].
Systematic HPLC Method Development Protocol

For a more robust and efficient method development, follow this systematic approach [3]:

Start Start Method Development Scout Rapid Scouting Start->Scout Screen Screening Scout->Screen Low pH selected for best retention Optimize Optimization Screen->Optimize CSH C18 Column & Methanol selected Final Final Method Optimize->Final Adjust gradient, temperature, flow rate

  • Key Steps
    • Rapid Scouting: Use an XSelect Premier CSH C18 Column with low and high pH scouting gradients (e.g., 5-90% acetonitrile over 10 minutes) to quickly assess analyte retention. Low pH (e.g., with formic acid) typically provides better retention and separation for naphazoline [3].
    • Screening: Automatically screen different column chemistries (e.g., CSH C18, Phenyl-Hexyl, HSS T3) with both acetonitrile and methanol as organic modifiers under the selected pH [3].
    • Optimization: Fine-tune the best-performing combination (often CSH C18 with methanol) by adjusting the gradient time, temperature, and flow rate. Increasing the column length to 150 mm can help achieve the required resolution [3].
  • Final MS-Compatible Conditions (Example from Waters Application Note) [3]:
    • Column: XSelect Premier CSH C18, 4.6 x 150 mm, 2.5 µm.
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in methanol.
    • Gradient: Programmed from 25% to 55% B over 9.5 minutes.
    • Flow Rate: 1.1 mL/min.
    • Detection: UV at 260 nm and MS.

Alternative and Supporting Techniques

  • Spectrophotometric and Chemometric Methods: For a simpler and faster analysis, chemometric tools like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) can resolve severely overlapping spectra of naphazoline, its impurities, and degradation products without physical separation [6].
  • Forced Degradation Studies: To validate your stability-indicating method, conduct forced degradation studies by stressing the sample under high temperature (e.g., 70°C) and high humidity (e.g., 80% RH) or UV/Vis light. This proactively reveals potential interactions and degradation pathways [2].

The key to managing naphazoline HCl degradation lies in using a well-developed, stability-indicating HPLC method with a low-pH mobile phase and a quality C18 column. Proper sample handling is critical to prevent degradation before analysis.

References

validation HPLC method naphazoline hydrochloride ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of HPLC Methods for Naphazoline Hydrochloride

The table below compares the core parameters of two validated stability-indicating HPLC methods for the determination of naphazoline HCl.

Parameter Method 1: Simultaneous Assay with PHN [1] Method 2: Impurity & Bioanalysis [2]
Analysis Goal Simultaneous determination of NPZ and Pheniramine Maleate (PHN) [1] Simultaneous determination of NPZ, PHN, and three official impurities [2]
Stationary Phase Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) [1] Hypersil ODS Column (250 mm × 4.6 mm, 5 µm) [2]
Mobile Phase 10 mM Phosphate Buffer pH 2.8 + 0.5% Triethylamine : Methanol (68:32, v/v) [1] Phosphate Buffer pH 6.0 : Acetonitrile (70:30, v/v) [2]
Flow Rate 1.0 mL/min [1] 1.0 mL/min [2]
Detection (DAD) 280 nm [1] 260 nm [2]
Linearity Range 12.5 - 100 µg/mL [1] 5.00 - 45.00 µg/mL [2]
Correlation (R²) > 0.999 [1] > 0.999 [2]
Application Pharmaceutical formulations [1] Pharmaceutical formulations and spiked rabbit aqueous humor [2]

Detailed Experimental Protocols

Method 1: Stability-Indicating Assay for NPZ and PHN

This method was optimized to efficiently separate both active compounds from their degradation products within a short run time.

  • Chromatographic Conditions: The method uses a C18 column with an acidic phosphate buffer (pH 2.8) containing triethylamine as a silanol blocker, combined with methanol [1]. The low pH was critical for controlling the ionization of the analytes, achieving narrow peaks, good resolution (Rs ≥ 3), and a run time under 10 minutes [1].

  • Sample Preparation: For the analysis of pharmaceutical formulations (e.g., eye drops), the sample is typically diluted with the mobile phase or a suitable solvent to reach the target concentration within the linearity range [1].

  • Validation Summary: The method was validated per ICH guidelines [1].

    • Specificity: The method effectively separated NPZ and PHN from degradation products formed under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). The peak purity index was ≥ 980, confirming the specificity [1].
    • Precision: The method demonstrated good precision, with relative standard deviation (RSD) values below 1.0% [1].
    • Accuracy: Recovery studies confirmed the accuracy of the method [1].
Method 2: Assay of NPZ, PHN, and Impurities in Aqueous Humor

This method was developed to separate the drugs from their specified impurities and to be applicable in a biological matrix.

  • Chromatographic Conditions: This method uses a longer ODS column and a mobile phase with a higher pH (6.0) and acetonitrile as the organic modifier [2]. This different selectivity is suitable for resolving the parent drugs from their impurities.

  • Sample Preparation: For the analysis of spiked rabbit aqueous humor, a protein precipitation step or other sample clean-up procedure is typically required to remove matrix interferences before injection into the HPLC system [2].

  • Validation Summary: The method was validated per ICH and FDA bioanalytical guidelines [2].

    • Linearity: The method showed a wide linear range for all five analyzed compounds with correlation coefficients greater than 0.999 [2].
    • Precision & Accuracy: The method was confirmed to be precise and accurate, with RSD values below 2.0% [2].
    • Application: The method was successfully applied to quantify the drugs and their impurities in both commercial eye drops and spiked rabbit aqueous humor, demonstrating its applicability in complex matrices [2].

Workflow for HPLC Method Development and Validation

The following diagram outlines the key stages in developing and validating an HPLC method according to ICH guidelines, as demonstrated by the studies above:

cluster_development Development Phase cluster_validation Validation Phase (ICH Q2(R1)) Start Define Analytical Goal A Method Development Start->A B Method Validation A->B A1 Select Column & Mobile Phase A->A1 C Routine Application B->C B1 Specificity/ Selectivity B->B1 A2 Optimize pH & Buffer A1->A2 A3 Establish Chromatographic Conditions A2->A3 B2 Linearity & Range B3 Accuracy B4 Precision B5 LOD & LOQ B6 Robustness

Key Takeaways for Method Selection

  • For Routine Quality Control: If your primary need is the rapid and precise quantification of this compound and pheniramine maleate in pharmaceutical products, Method 1 offers a fast, robust, and well-validated approach [1].
  • For Impurity Profiling or Bioanalysis: If your work requires monitoring degradation products or determining the drugs in biological fluids like aqueous humor, Method 2 is more appropriate, as it was specifically designed and validated for these purposes [2].
  • pH is Critical: Both studies highlight that the pH of the mobile phase is a critical parameter that significantly impacts peak shape, retention time, and resolution. It requires careful optimization during method development [1] [2].

References

naphazoline hydrochloride vs oxymetazoline vasoconstrictor potency

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The comparative potency and efficacy of these vasoconstrictors have been evaluated in clinical and scientific studies.

1. Superior Surgical Field Visualization A 1992 clinical trial compared vasoconstrictors in children undergoing functional endoscopic sinus surgery (FESS) [1].

  • Methodology: 57 children were prospectively, randomly, and in a double-blind manner assigned to receive nasal mucosa application of either oxymetazoline 0.05%, phenylephrine 0.25%, or cocaine 4%. The surgeon, blinded to the agent used, subjectively scored bleeding and visualization for each side of the nose.
  • Outcome: The group receiving oxymetazoline was significantly less likely to have scores of "more bleeding" or "worse visualization" than the groups receiving phenylephrine or cocaine. The study concluded that oxymetazoline was the preferred vasoconstrictor for FESS in children [1].

2. Potency in Anesthetic Formulations A 2024 study compared a tetracaine-oxymetazoline combination spray against a standard lignocaine-phenylephrine (Co-phenylcaine) spray [2].

  • Methodology: Sensory thresholds on the nasal mucosa of 10 healthy participants were measured using Semmes-Weinstein monofilaments after administration of four different anesthetic-decongestant sprays.
  • Outcome: All tetracaine-based sprays (0.5%, 1%, and 2%) with oxymetazoline 0.05% exceeded the peak sensory threshold of the standard Co-phenylcaine. Specifically, tetracaine 2% with oxymetazoline 0.05% had a significantly faster onset and a longer duration of action [2]. This demonstrates the enhanced efficacy provided by oxymetazoline as the vasoconstrictor component.

Signaling Pathways and Mechanisms

Both naphazoline and oxymetazoline are adrenergic receptor agonists, but their differing affinities for receptor subtypes influence their pharmacological profile. The following diagram illustrates the core signaling pathway they share.

G Agonist Agonist Binding (Naphazoline/Oxymetazoline) Alpha1 α1-Adrenergic Receptor Agonist->Alpha1 Alpha2 α2-Adrenergic Receptor Agonist->Alpha2 Gq Gq Protein Alpha1->Gq Activates Gi Gi Protein Alpha2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca Intracellular Ca²⁺ Release PLC->Ca Triggers cAMP Decreased cAMP AC->cAMP Reduces Outcome Vascular Smooth Muscle Contraction (Vasoconstriction) Ca->Outcome cAMP->Outcome

The table below outlines the key differences in their receptor binding that underpin the variation in potency and duration.

Characteristic Naphazoline Oxymetazoline
α1-/α2- Receptor Selectivity Mixed agonist (α2:α1 affinity ~2:1) [3] Mixed agonist (α2:α1 affinity ~5:1) [3]
Key Receptor Subtype Affinity Information not specific in search results Very high affinity for the α1A adrenoceptor subtype [4] [5]
Theoretical Implication Standard vasoconstriction Higher potency and longer duration due to strong binding at the α1A subtype [4]

Conclusion for Research and Development

For researchers and drug development professionals, the evidence indicates:

  • Oxymetazoline is the more potent and longer-acting agent, making it superior for applications requiring sustained and profound vasoconstriction, such as in surgical hemostasis or in combination with local anesthetics [2] [1] [4].
  • Naphazoline provides effective vasoconstriction for short-term relief of symptoms like ocular redness but is associated with a shorter duration and a higher likelihood of rebound effects [4] [6].

The choice between them in a formulation should be guided by the desired duration of action and the specific clinical or experimental need.

References

method comparison spectrophotometry vs chromatography naphazoline HCl

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison at a Glance

The table below summarizes the key characteristics of different analytical methods for naphazoline HCl as reported in the literature.

Method Type Specific Technique Analytes Measured Linear Range (μg mL⁻¹) LOD (μg mL⁻¹) LOQ (μg mL⁻¹) Key Advantages Primary Limitations
Spectrophotometry [1] [2] [3] Derivative & Chemometric (PLS, ANN, PCR) Naphazoline HCl (and various combinations) 0.5 - 60.0 [1] [2] 0.215 - 2.093 [1] [2] 0.653 - N/R Fast, simple, low-cost, no complex separation needed [4] Less selective for complex mixtures, requires chemometrics for overlapping spectra [4] [3]
Chromatography [5] [6] [7] HPLC / RP-HPLC Naphazoline HCl (and combinations/impurities) 0.083 - 200 [5] [6] 0.025 - 2.7 [5] [6] N/R High selectivity and specificity, excellent for complex mixtures and impurity profiling [6] [7] Higher cost, longer analysis time, requires skilled operation, uses organic solvents [4]
TLC-Densitometry [8] [7] TLC with Densitometric Detection Naphazoline HCl, Pheniramine Maleate, Impurities 2.0 - 50.0 μg/band [7] 0.1 - 2.0 μg/band [7] N/R Cost-effective, high throughput, simple sample prep [7] Lower resolution compared to HPLC, less sensitive [7]

Detailed Experimental Protocols

Here is a closer look at the standard methodologies for the key techniques mentioned above.

Spectrophotometric Methods
  • Derivative Spectrophotometry: This method resolves overlapping spectra by converting normal spectra into first, second, third, or fourth-order derivatives. For example, Naphazoline HCl can be determined directly using its peak amplitude in the fourth derivative (D⁴) spectrum at 302 nm [8].
  • Chemometric-Assisted Spectrophotometry (PLS, PCR, ANN): These methods combine UV-Vis spectroscopy with multivariate calibration models to quantify analytes in complex mixtures without physical separation [8] [1] [3].
    • Procedure: A calibration set of mixtures with known concentrations of all components is prepared. The absorbance of these mixtures is measured across a wavelength range (e.g., 200-400 nm). This data matrix is processed using algorithms like Partial Least Squares (PLS) or Artificial Neural Networks (ANN) to build a predictive model [1] [4] [3].
    • Application: These models can successfully determine Naphazoline HCl and other drugs in eye drops, even in the presence of official impurities [1].
Chromatographic Methods
  • HPLC/RP-HPLC: This is the most common technique for separation and quantification, especially in complex matrices.
    • Example Protocol [6]:
      • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 μm)
      • Mobile Phase: Phosphate buffer (pH 6.0) : Acetonitrile (70:30, v/v)
      • Flow Rate: 1.0 mL min⁻¹
      • Detection: DAD at 260 nm
      • Injection Volume: 10 μL
    • This method is validated per ICH guidelines and can simultaneously determine Naphazoline HCl, Pheniramine Maleate, and three of their official impurities in eye drops and spiked rabbit aqueous humor [6].

The following diagram illustrates the typical workflow for developing and applying a chemometric-assisted spectrophotometric method, which is a key advanced spectrophotometry technique.

start Start Method Development prep Prepare Calibration Set start->prep measure Measure Absorbance Spectra prep->measure model Build Chemometric Model (e.g., PLS, ANN) measure->model validate Validate Model model->validate analyze Analyze Unknown Sample validate->analyze result Report Concentration analyze->result

Key Insights for Method Selection

  • For Routine Analysis and Speed: Simple spectrophotometric methods (including derivative techniques) are ideal for rapid, cost-effective analysis of formulations where the matrix is simple and no impurities are expected [2].
  • For Complex Mixtures and Impurity Profiling: HPLC is the superior choice when you need to separate and quantify multiple active ingredients, degradation products, or process impurities simultaneously. Its high selectivity makes it essential for stability-indicating methods [6] [7].
  • When Budget is a Constraint: TLC-Densitometry offers a compelling middle ground, providing better separation than simple spectrophotometry at a much lower cost than HPLC. It is highly effective for impurity screening and analysis of binary/ternary mixtures [8] [7].
  • To Leverage Instrumentation with Advanced Computing: Chemometric-assisted spectrophotometry is a powerful solution if you have a spectrophotometer and appropriate software. It allows for the analysis of complex mixtures without the need for expensive chromatographic systems or large volumes of organic solvents, promoting greener analytics [1] [4].

References

accuracy precision determination naphazoline hydrochloride analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Naphazoline HCl

The table below summarizes the performance data of different analytical methods as reported in recent studies.

Method Type Key Performance Metrics (Accuracy & Precision) Linear Range Key Advantages / Applications Reference Conditions

| Stability-Indicating HPLC [1] | Accuracy: Excellent recovery reported. Precision (RSD): Not explicitly stated, but method was validated per ICH guidelines. | Pheniramine: 150–1200 µg/mL Naphazoline: 12.5–100 µg/mL | Simultaneous determination with pheniramine maleate; separates drugs from degradation products (stability-indicating). | Column: Agilent Zorbax Eclipse XDB C18 Mobile Phase: 10mM Phosphate Buffer pH 2.8 with 0.5% TEA : Methanol (68:32) Detection: 280 nm | | RP-HPLC-DAD (with Impurities) [2] | Accuracy: Confirmed as accurate per ICH. Precision (RSD): < 2.0%. | Naphazoline: 5–45 µg/mL | Simultaneously determines naphazoline, pheniramine, and three of their official impurities; applicable to drug product and spiked biological fluid (aqueous humor). | Column: Hypersil ODS Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (70:30) Detection: 260 nm | | UHPLC-PDA/MS Systematic Development [3] | Accuracy & Precision: Method developed to meet stringent criteria; excellent repeatability of replicate injections reported. | Not explicitly stated in snippets, but developed for APIs and related substances. | Systematically developed for robust separation of APIs and all related substances; uses MS-compatible conditions for accurate peak identification. | Column: XSelect Premier CSH C18 Mobile Phase: 0.1% Formic Acid in Water : 0.1% Formic Acid in Methanol (Gradient) Detection: UV at 260 nm & MS | | Chemiluminescence (QD-assisted) [4] | Accuracy: Results correlated with a standard method. Precision (RSD): 1.0 - 1.3%. | 5.0 × 10⁻¹⁰ – 2.0 × 10⁻⁷ mol/L | Extremely high sensitivity; suitable for determination in complex biological (serum, urine) and pharmaceutical samples. | Probe: Luminol and KIO₄ reaction, amplified by cysteine-capped CdTe Quantum Dots. |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a deeper dive into the experimental details.

HPLC Method for Simultaneous Assay in Formulations [1]

This method is optimized for the quality control of pharmaceutical formulations containing naphazoline HCl and pheniramine maleate.

  • Sample Preparation: Bulk drugs or formulations are dissolved/diluted with the mobile phase to reach the specified concentration ranges.
  • Chromatographic Conditions:
    • Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)
    • Mobile Phase: 10 mM Phosphate Buffer pH 2.8 containing 0.5% triethylamine (v/v) and Methanol in a ratio of 68:32.
    • Flow Rate: 1.0 mL/min
    • Detection: Diode Array Detector (DAD) at 280 nm
    • Injection Volume: Not specified, but typically 10-20 µL for standard HPLC.
  • Method Validation: The method was validated per ICH guidelines, confirming its linearity, accuracy, precision, and specificity. It successfully separated both active ingredients from their forced-degradation products.
RP-HPLC-DAD Method for Drugs and Impurities [2]

This method is particularly valuable for purity and impurity profiling.

  • Sample Preparation:
    • Standard Solutions: Stock solutions (1 mg/mL) of naphazoline HCl, pheniramine maleate, and their impurities are prepared in the mobile phase and then serially diluted.
    • Eye Drops: 1 mL of the sample is transferred to a 25 mL volumetric flask, diluted with about 15 mL of mobile phase, sonicated for 15 minutes, and then made up to the mark with the mobile phase.
  • Chromatographic Conditions:
    • Column: Hypersil ODS (5 µm, 250 x 4.6 mm i.d.)
    • Mobile Phase: Phosphate Buffer pH 6.0 and Acetonitrile in a ratio of 70:30 (v/v), operated in an isocratic mode.
    • Flow Rate: 1.0 mL/min
    • Detection: DAD at 260 nm
    • Injection Volume: 10.0 µL
  • Method Validation: The method was validated as per ICH guidelines and also following US FDA bioanalytical validation guidelines for its application in spiked rabbit aqueous humor.

Workflow for Systematic Method Development

For labs developing or optimizing their own methods, the following diagram illustrates a modern, efficient protocol as demonstrated in the search results [3].

Start Start Method Development Define Define Separation Criteria (Resolution ≥1.5, Tailing ≤1.5, k* ≥2.0) Start->Define Scout Rapid Scouting Define->Scout Screen Screening Phase Scout->Screen Low pH selected Optimize Optimization Screen->Optimize CSH C18 Column & Methanol selected Final Final Validated Method Optimize->Final Adjust gradient, temperature, flow rate

This systematic approach involves [3]:

  • Define Criteria: Setting clear, predefined goals for resolution, peak shape, and retention.
  • Rapid Scouting: Quickly evaluating major selectivity factors like mobile phase pH to determine the most promising starting point.
  • Screening: Automatically testing different column chemistries and organic modifiers against the selected pH condition.
  • Optimization: Fine-tuning parameters like gradient time, temperature, and flow rate on the best-performing screening combination to meet all separation criteria.

Key Insights for Method Selection

  • For Routine Quality Control: The HPLC method [1] is robust and straightforward for assaying the main components in formulations without complex impurity profiles.
  • For Comprehensive Impurity Analysis: The RP-HPLC-DAD method [2] is specifically designed to separate and quantify official impurities alongside the active ingredients.
  • For High-Throughput and High-Sensitivity Labs: The UHPLC-PDA/MS method [3] represents the current industry standard, offering faster analysis, superior resolution, and mass confirmation for unambiguous peak identification.
  • For Trace Analysis in Biological Matrices: The Chemiluminescence method [4] offers unparalleled sensitivity for pharmacokinetic or bioanalysis studies.

References

specificity testing naphazoline HCl methods degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Specificity Testing Methods for Naphazoline HCl

Method Type Key Feature / Principle Separation from Degradation Products Key Experimental Conditions Application / Validation

| Stability-Indicating HPLC [1] [2] | Reverse-Phase Liquid Chromatography | Excellent separation of Naphazoline HCl and Pheniramine Maleate from their stress-induced degradation products [1]. | Column: Agilent Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) Mobile Phase: 10 mM Phosphate Buffer (pH 2.8) with 0.5% triethylamine : Methanol (68:32, v/v) Flow Rate: 1.0 mL/min Detection: 280 nm [1] [2] | - Peak Purity: ≥980 for both analytes after stress [1].

  • Validated per ICH guidelines [1] [2]. | | LC-DAD Method [3] | Reverse-Phase Liquid Chromatography with Diode Array Detection | Simultaneous determination of Naphazoline HCl & Pheniramine Maleate along with three official impurities [3]. | Column: Hypersil ODS (250 mm x 4.6 mm, 5 µm) Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (70:30, v/v) Flow Rate: 1.0 mL/min Detection: 260 nm [3] | - Linear for Naphazoline HCl (5–45 µg/mL) and its impurity B (5–45 µg/mL) [3].
  • Applied to analysis in eye drops and spiked rabbit aqueous humor [3]. | | TLC-Densitometry [4] | High-Performance Thin-Layer Chromatography | Separation and determination of Naphazoline HCl, Chlorpheniramine Maleate, and NAP Deg (alkaline degradation product) [4]. | Stationary Phase: HPTLC silica gel F254 plates Mobile Phase: Ethyl acetate : Methanol : Ammonia (8:2:0.5, by volume) Detection: 245 nm [4] | - Applied to pharmaceutical formulations without interference from additives [4]. |

Detailed Experimental Protocols

For researchers aiming to implement these methods, here is a deeper dive into the key protocols.

Stability-Indicating HPLC Method

This method was rigorously optimized and validated [1] [2].

  • Sample Preparation: The method was applied to pharmaceutical formulations (eye drops). For the analysis of bulk drugs or formulations, appropriate dilution in the mobile phase is typically used.
  • Method Optimization: The development highlighted the critical role of mobile phase pH and composition [1] [2].
    • pH: A buffer pH of 2.8 was found optimal, providing narrow peaks, good resolution (Rs ≥ 3), and a short analysis time.
    • Triethylamine: The addition of 0.5% triethylamine acted as a silanol blocker, significantly improving peak shape and symmetry.
    • Column: An Agilent Zorbax Eclipse XDB C18 column provided superior results compared to Phenyl-Hexyl and Cyano columns [1].
  • Validation Data:
    • Linearity: For naphazoline HCl, the range was 12.5-100 µg/mL with a correlation coefficient (R²) > 0.999 [1] [2].
    • LOD/LOQ: The Limit of Quantitation (LOQ) for naphazoline HCl was found to be 0.07 µg/mL, demonstrating high sensitivity [2].
HPLC Method for Impurities in Biological Fluid

This protocol extends application to biological matrices [3].

  • Sample Preparation: This method was validated for determining the drugs and their impurities in spiked rabbit aqueous humor, requiring sample preparation techniques suitable for biological fluids per FDA bioanalytical guidelines [3].
  • Method Specifics: The use of a higher pH (6.0) mobile phase and a longer column (250 mm) provides a different selectivity that can be useful for separating specific official impurities [3].
TLC-Densitometric Method

This method offers a cost-effective alternative for stability screening [4].

  • Sample Application: Standard and sample solutions are applied as spots on the HPTLC plate.
  • Development: The plate is developed in a saturated chamber containing the mobile phase until the solvent front travels a required distance.
  • Detection & Quantification: After development, the plate is dried, and the spots are densitometrically scanned at 245 nm for quantification [4].

Decision Support for Method Selection

To help you select the most appropriate technique, the workflow for method selection and application is illustrated below.

Start Start: Need to Test Specificity for Naphazoline HCl Q1 Primary Goal? Start->Q1 Q3 Analysis in biological matrix or simple formulation? Q1->Q3 Q4 Require high-throughput screening or maximum sensitivity? Q1->Q4 A1 Routine QC in Formulations Q1->A1 A2 Research / Impurity Profiling Q1->A2 Q2 Need to monitor known official impurities? M1 Recommended Method: Stability-Indicating HPLC [1] [2] Q2->M1 No M2 Recommended Method: LC-DAD for Impurities [3] Q2->M2 Yes Q3->A1 Simple Formulation A3 Analyze in Biological Fluid (e.g., Aqueous Humor) Q3->A3 A4 High-Throughput Screening or Cost-Effective Option Q4->A4 Q4->M1 Maximum Sensitivity A1->M1 A2->Q2 A3->M2 M3 Recommended Method: TLC-Densitometry [4] A4->M3

  • For Routine Quality Control (QC) in Pharmaceutical Formulations: The Stability-Indicating HPLC method [1] [2] is highly recommended. It is robust, fully validated as per ICH guidelines, and provides fast, accurate results suitable for a QC environment.
  • For Research and Detailed Impurity Profiling: The LC-DAD method [3] is more suitable if your focus is on characterizing and quantifying specific official impurities. Its application in biological fluids like aqueous humor also makes it ideal for pharmacokinetic studies.
  • For High-Throughput Screening or Cost-Effective Labs: TLC-Densitometry [4] provides a viable and economical alternative. It allows for the simultaneous analysis of multiple samples on a single plate, which is excellent for rapid stability screening.

References

naphazoline hydrochloride versus xylometazoline receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Receptor Binding Affinity

The table below summarizes the available experimental binding data (reported as IC₅₀ or Kᵢ values in nM) for Xylometazoline and the relative, qualitative affinity of Naphazoline for various alpha-adrenoceptor subtypes.

Adrenoceptor Subtype Xylometazoline Affinity (nM) Naphazoline Affinity Experimental System
α1A 80 [1] High [2] Transfected HEK293 cells [3]
α2A 980 [1] High [2] Transfected HEK293 cells [3]
α2B 1,800 [1] Information Missing Transfected HEK293 cells [3]
α2C 220 [1] Information Missing Transfected HEK293 cells [3]
α1B 560 [1] Information Missing Transfected HEK293 cells [3]
α1D 450 [1] Information Missing Transfected HEK293 cells [3]

Key Pharmacological Insights:

  • Receptor Subtype Selectivity: The data confirms that Xylometazoline is a more selective agonist at the α2B-adrenoceptor, which is highly expressed in the human nasal mucosa [3] [4]. In contrast, Naphazoline is classified as a mixed α1/α2-adrenoceptor agonist [2].
  • Functional Differences: A critical difference lies in their intrinsic efficacy (ability to activate the receptor). One study notes that high-intrinsic-efficacy agonists like Brimonidine can stimulate biphasic (Gi-Gs) signaling pathways, whereas Naphazoline, with its low intrinsic efficacy, produces only a monophasic (Gi-only) response [5]. This functional difference is significant for downstream signaling effects, even if binding affinity is similar.

Experimental Methodology

The quantitative data for Xylometazoline in the table above was primarily obtained from a standardized comparative study. Here is a detailed breakdown of the key experimental protocols cited:

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express individual human alpha-adrenoceptor subtypes [3].
  • Binding Assay (Radioligand Competition): This protocol determines the affinity of a compound by measuring how effectively it competes with a known radioactively-labeled ligand for binding to the receptor.
    • Procedure: Cell membranes are incubated with a fixed concentration of a radioactive antagonist (e.g., [³H]-rauwolscine) alongside increasing concentrations of the test compound (Xylometazoline or Oxymetazoline) [3] [5].
    • Measurement: The IC₅₀ value (concentration that inhibits 50% of specific radioligand binding) is calculated. This is then used to derive the equilibrium inhibition constant (Kᵢ), which is the reported affinity value [3].
  • Functional Assay (Calcium Signaling): This measures the biological response following receptor activation.
    • Procedure: In cells expressing the α2B-adrenoceptor, which couples to Gi proteins and mobilizes intracellular calcium, agonists are applied and the resulting Ca²⁺ signals are measured [3].
    • Measurement: The potency (EC₅₀) and efficacy (maximal response) of each agonist are determined from the concentration-response curves [3].

Adrenoceptor Agonist Signaling Pathway

The following diagram illustrates the key signaling pathways activated by alpha-adrenoceptor agonists like Xylometazoline and Naphazoline, highlighting the critical difference in Gs coupling mentioned in the research.

G Agonist α2-Agonist (e.g., Brimonidine, Xylometazoline, Naphazoline) Receptor α2-Adrenoceptor Agonist->Receptor Gi Gi Protein Receptor->Gi  All Agonists Gs Gs Protein Receptor->Gs  High-Intrinsic-Efficacy Agonists Only cAMP_Low ↓ cAMP Production Gi->cAMP_Low cAMP_High ↑ cAMP Production Gs->cAMP_High Response Cellular Response cAMP_Low->Response e.g., Vasoconstriction cAMP_High->Response

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

WHITE CRYSTALLINE POWDER

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

246.0923762 Da

Monoisotopic Mass

246.0923762 Da

Heavy Atom Count

17

Taste

Bitter

Odor

ODORLESS

Appearance

Solid powder

Melting Point

255-260 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MZ1131787D

Related CAS

835-31-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory.;
H300 (87.76%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Adrenergic alpha-Agonists; Nasal Decongestants
Naphazoline is applied topically to the conjunctiva to temporarily relieve congestion, itching, and minor irritation. Ocular decongestants are ineffective in the treatment of delayed hypersensitivity reactions such as contact dermatoconjunctivitis. The vasoconstrictor effects of naphazoline may be used during some ocular diagnostic procedures, but some clinicians prefer phenylephrine to naphazoline for this use.
Ophthalmic solutions containing naphazoline in combination with antihistamines such as antazoline phosphate or pheniramine maleate and/or astringents such as zinc sulfate are commercially available. In the concentrations usually employed, zinc sulfate is a relatively ineffective antiseptic and may promote vasodilation.
Adrenergic (vasoconstrictor); decongestant.
Naphazoline hydrochloride (0.1%), an imidazole derivative with preferential alpha-2 activity, /was instilled/ in 17 eyes of 12 patients with myopathic ptosis due to involvement of the levator palpebrae superioris, in the attempt to selectively stimulate Muller's smooth muscle. Naphazoline significantly widened the palpebral fissure with little change in pupillary diameter and no significant change in ocular pressure, visual acuity and near point determination. However, a reduction of the effect, probably due to tachyphylaxis, was noticed when using naphazoline regularly several times a day for few weeks. In conclusion naphazoline has powerful cosmetical and functional effects in mild to moderate myopathic ptosis above all if taken occasionally.

Pharmacology

Naphazoline Hydrochloride is the hydrochloride salt form of naphazoline, an imidazole derivative and a direct-acting sympathomimetic amine with vasoconstrictive properties. Upon ocular administration, naphazoline hydrochloride exerts its effect by acting on alpha-adrenergic receptors in the arterioles of the conjunctiva to produce vasoconstriction, resulting in decreased conjunctival congestion and diminished itching, irritation and redness.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Mechanism of Action

Naphazoline constricts the vascular system of the conjunctiva. It is presumed that this effect is due to direct stimulation action of the drug upon the alpha-adrenergic receptors in the arterioles of the conjunctiva, resulting in decreased conjunctival congestion.
The mechanism of action of naphazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates alpha-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Following topical application of naphazoline to the conjunctiva, small arterioles are constricted and conjunctival congestion is temporarily relieved, but reactive hyperemia may occur. The drug also may produce mydriasis when applied to the conjunctiva, but this effect is usually minimal with the concentrations used as ocular decongestants.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

550-99-2

Absorption Distribution and Excretion

Following topical application of naphazoline hydrochloride solutions to the conjunctiva, local vasoconstriction usually occurs within 10 minutes and may persist for 2-6 hours. Occasionally, enough naphazoline may be absorbed to produce systemic effects. Information on the distribution and elimination of the drug in humans is not available

Wikipedia

Naphazoline hydrochloride

Drug Warnings

Ophthalmic use of naphazoline may occasionally cause systemic sympathomimetic effects such as headache, hypertension, cardiac irregularities, nervousness, nausea, dizziness, weakness, and sweating.
Use of naphazoline in the eye may cause blurred vision, mild transient stinging and/or irritation, mydriasis, and increased or decreased intraocular pressure. Conjunctival application of naphazoline, especially when high concentrations are used in geriatric patients, may liberate pigment granules, presumably from the iris. Rebound congestion, characterized by reactive hyperemia frequently occurs with prolonged use and may result in overuse of the drug. Prolonged use of the drug should be avoided for these reasons.
The incidence of serious adverse effects is low in patients receiving therapeutic dosages of ophthalmic solutions of naphazoline hydrochloride. When naphazoline hydrochloride is used in combination preparations, the cautions applicable to each ingredient in the formulation must be observed. Excessive dosage and/or prolonged or too frequent use may irritate the conjunctiva and, especially in children, cause adverse systemic effects.
Naphazoline hydrochloride ophthalmic solution should be used with caution in patients with hypertension, cardiovascular abnormalities, diabetes mellitus, hyperthyroidism, infection, or injury.
For more Drug Warnings (Complete) data for NAPHAZOLINE HYDROCHLORIDE (14 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

IN ALMOST QUANTITATIVE YIELDS BY HEATING 1-NAPHTHYLACETONITRILE WITH ETHYLENEDIAMINE MONOHYDROCHLORIDE @ 175 TO 200 °C FOR 1 HR. AMMONIA IS...BY-PRODUCT.

Analytic Laboratory Methods

COLORIMETRIC DETERMINATION OF NAPHAZOLINE IN SOME PHARMACEUTICAL PREPARATIONS. MAX ABSORBANCE @ 550 NM.
THIN-LAYER CHROMATOGRAPHY. SUNSHINE, I, WW FIKE, & H LANDESMAN, J FORENSIC SCI 11, 428 (1966); GOENECHEA, S, DUNNSCHICHTCHROMATOGRAPHISCHER NACHWEIS VON VIER THERAPEUTISCH WICHTIGEN IMIDAZOLINDERIVATEN, J CHROMATOGR 36, 375 (1968).
Analyte: naphazoline hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: naphazoline hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for NAPHAZOLINE HYDROCHLORIDE (18 total), please visit the HSDB record page.

Storage Conditions

Naphazoline hydrochloride ophthalmic solutions should be protected from light and should be stored in tight, light-resistant containers. The drug is degraded in the presence of aluminum and, therefore, should not be stored in aluminum containers. ... Fixed combinations containing naphazoline hydrochloride and antazoline phosphate should be stored at temperatures less than 25 °C.

Interactions

Patients being treated with monoamine oxidase (MAO) inhibitors may experience a severe hypertensive reaction if administered with a sympathomimetic drug. Although this reaction has not specifically been reported with naphazoline, the possibility of such an interaction should be considered.
Concurrent use of maprotiline or tricyclic antidepressants with naphazoline hydrochloride may potentiate the pressor effects of naphazoline.
PENTOBARBITONE APPEARS TO ENHANCE HYPOTENSIVE ACTION OF ALPHA-SYMPATHOMIMETIC DRUGS, INCL NAPHAZOLINE HYDROCHLORIDE.

Stability Shelf Life

NAPHAZOLINE HYDROCHLORIDE WAS STABLE FOR 2 MO @ 5 & 15 °C.

Dates

Last modified: 08-15-2023
1: van Montfrans GA, van Steenwijk RP, Vyth A, Borst C. Intravenous naphazoline intoxication. Acta Med Scand. 1981;209(5):429-30. PubMed PMID: 7246278.
2: Uncini A, De Nicola G, Di Muzio A, Rancitelli G, Colangelo L, Gambi D, Gallenga PE. Topical naphazoline in treatment of myopathic ptosis. Acta Neurol Scand. 1993 Apr;87(4):322-4. PubMed PMID: 8503264.
3: Dockhorn RJ, Duckett TG. Comparison of Naphcon-A and its components (naphazoline and pheniramine) in a provocative model of allergic conjunctivitis. Curr Eye Res. 1994 May;13(5):319-24. PubMed PMID: 8055694.
4: van de Donk HJ, Zuidema J, Merkus FW. Correlation between the sensitivity of the ciliary beat frequency of human adenoid tissue and chicken embryo tracheas for some drugs. Rhinology. 1982 Jun;20(2):81-7. PubMed PMID: 6180466.
5: Le Pelley E, Klossek JM, Bouquet S, Ferrier B, Fusciardi J. [Cocaine contact anesthesia for endonasal surgery. Kinetics and clinical tolerance of a concentrated solution]. Ann Fr Anesth Reanim. 1995;14(6):472-7. French. PubMed PMID: 8745970.
6: Hiramoto T, Kushida H, Endoh M. Further characterization of the myocardial alpha-adrenoceptors mediating positive inotropic effects in the rabbit myocardium. Eur J Pharmacol. 1988 Aug 2;152(3):301-10. PubMed PMID: 2906004.

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